N-(4-Bromobenzyl)-N-ethylethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEJQBLAVTUYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451348 | |
| Record name | (p-bromobenzyl)diethyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4885-19-2 | |
| Record name | 4-Bromo-N,N-diethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4885-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (p-bromobenzyl)diethyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of N-(4-Bromobenzyl)-N-ethylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine featuring a bromobenzyl group, is a versatile building block in synthetic organic chemistry and medicinal chemistry. Its structural motifs, a nucleophilic tertiary amine and a reactive brominated aromatic ring, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential applications in drug discovery and materials science.
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in research and development, influencing its reactivity, solubility, and pharmacokinetic profile. While experimentally determined data for some properties of this compound are limited in publicly available literature, a combination of predicted and known values provides a foundational understanding of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | --- |
| CAS Number | 4885-19-2 | [1] |
| Chemical Formula | C₁₁H₁₆BrN | [1] |
| Molecular Weight | 242.16 g/mol | [1] |
| Boiling Point | 264.8 ± 15.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |
| Melting Point | Not available | --- |
| Solubility | Not available | --- |
| pKa | Not available | --- |
| LogP | Not available | --- |
Synthesis and Purification
The synthesis of this compound can be achieved through several established synthetic routes. The two most common methods are direct alkylation and reductive amination.
Experimental Protocol 1: Synthesis via Direct Alkylation
This method involves the nucleophilic substitution of a 4-bromobenzyl halide with diethylamine.
Workflow for Direct Alkylation
Caption: Workflow for the synthesis of this compound via direct alkylation.
Materials:
-
4-Bromobenzyl bromide
-
Diethylamine (N-ethylethanamine)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzyl bromide (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Slowly add diethylamine (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Experimental Protocol 2: Synthesis via Reductive Amination
This two-step one-pot method involves the formation of an imine from 4-bromobenzaldehyde and diethylamine, followed by its in-situ reduction.
Workflow for Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Materials:
-
4-Bromobenzaldehyde
-
Diethylamine (N-ethylethanamine)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-bromobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Add diethylamine (1.1 eq) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the bromobenzyl group, a singlet for the benzylic methylene protons, a quartet for the methylene protons of the ethyl groups, and a triplet for the methyl protons of the ethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the aromatic ring (with the carbon attached to bromine being significantly influenced), the benzylic carbon, and the carbons of the two ethyl groups.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C-N stretching, and aromatic C=C bending frequencies. The C-Br stretching frequency would also be observable.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve cleavage at the benzylic position and loss of ethyl groups.
Applications in Drug Discovery and Materials Science
This compound serves as a valuable scaffold in medicinal chemistry. The tertiary amine is a common feature in many biologically active compounds, and the bromophenyl moiety provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[1] This allows for the generation of diverse chemical libraries for screening against various biological targets. For instance, the 4-bromobenzyl substructure has been incorporated into molecules designed as potent dual endothelin receptor antagonists and topoisomerase inhibitors for cancer therapy.[1]
While still an emerging area, the ability to functionalize the aromatic ring of this compound makes it a candidate for incorporation into functional materials and polymers, where its properties could be tailored for specific electronic or optical applications.[1]
Potential Signaling Pathway Involvement of Structurally Related Compounds
While no specific signaling pathways involving this compound have been elucidated, structurally related N-benzylphenethylamine derivatives are known to interact with serotonergic systems, particularly the 5-HT₂A receptor, which is a key target for hallucinogens. The general mechanism of 5-HT₂A receptor activation involves G-protein coupling and subsequent activation of phospholipase C (PLC).
Generalized 5-HT₂A Receptor Signaling Pathway
Caption: A generalized signaling pathway for the 5-HT₂A receptor, a target for compounds structurally related to this compound.
Conclusion
This compound is a chemical entity with significant potential in synthetic chemistry. This guide has summarized its key physicochemical properties, provided detailed protocols for its synthesis, and highlighted its utility in the development of novel compounds for medicinal and materials science applications. Further experimental investigation into its physicochemical and biological properties is warranted to fully explore its potential.
References
"N-(4-Bromobenzyl)-N-ethylethanamine CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(4-Bromobenzyl)-N-ethylethanamine, a key chemical intermediate in pharmaceutical and agrochemical research. This document details its chemical properties, synthesis methodologies, and potential applications in drug discovery, with a focus on its role as a versatile scaffold for the development of novel therapeutic agents.
Core Compound Specifications
This compound is a tertiary amine featuring a 4-bromobenzyl group attached to a diethylamine moiety. This structure offers two reactive sites: the nucleophilic tertiary amine and the C-Br bond on the aromatic ring, which is amenable to various cross-coupling reactions.
| Parameter | Value | Reference |
| CAS Number | 4885-19-2 | [1] |
| Molecular Weight | 242.16 g/mol | [1] |
| Molecular Formula | C₁₁H₁₆BrN |
Synthesis Methodologies
The synthesis of this compound can be achieved through several strategic pathways, each offering distinct advantages in terms of yield, scalability, and cost-effectiveness. The three primary methods are direct alkylation, reductive amination, and palladium-catalyzed coupling.[1]
Direct Alkylation
This is a straightforward and common method for the synthesis of this compound, often preferred for large-scale production due to the availability of reagents and a simple work-up procedure.[1]
Reaction Scheme:
References
Spectral Data Analysis of N-(4-Bromobenzyl)-N-ethylethanamine: A Technical Guide
Introduction
N-(4-Bromobenzyl)-N-ethylethanamine is a tertiary amine featuring a brominated aromatic moiety. This structure is of interest in synthetic and medicinal chemistry, serving as a versatile intermediate. The presence of both a nucleophilic amine center and a reactive bromobenzyl group allows for a wide range of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1] Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides an in-depth analysis of this compound using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The expected signals for this compound are summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |
| ~ 7.21 | Doublet | 2H | Ar-H (ortho to CH₂) |
| ~ 3.52 | Singlet | 2H | Ar-CH₂ -N |
| ~ 2.51 | Quartet | 4H | N-CH₂ -CH₃ |
| ~ 1.03 | Triplet | 6H | N-CH₂-CH₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of non-equivalent carbon environments. The molecule's asymmetry results in distinct signals for each carbon atom.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138.0 | Ar-C (quaternary, attached to CH₂) |
| ~ 131.5 | Ar-C (ortho to Br) |
| ~ 130.8 | Ar-C (ortho to CH₂) |
| ~ 121.0 | Ar-C (quaternary, attached to Br) |
| ~ 57.5 | Ar-CH₂ -N |
| ~ 47.6 | N-CH₂ -CH₃ |
| ~ 11.8 | N-CH₂-CH₃ |
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.
-
Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation : The spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition : Standard acquisition parameters include a spectral width of 0-12 ppm, a 30-45 degree pulse angle, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : A wider spectral width (0-220 ppm) is used. Proton decoupling is applied to simplify the spectrum to single lines for each carbon. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional) : To confirm assignments, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed.[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
IR Spectral Data
The key vibrational frequencies in the IR spectrum of this compound confirm the presence of its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2975-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1595, ~1485 | C=C Stretch | Aromatic Ring |
| 1250-1020 | C-N Stretch | Tertiary Amine |
| ~1070, ~1010 | C-H in-plane bend | Aromatic p-substitution |
| ~810 | C-H out-of-plane bend | Aromatic p-substitution |
| 600-500 | C-Br Stretch | Aryl Halide |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, for solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disc.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a molecular fingerprint.[1]
MS Spectral Data
A key feature of the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively).[1]
| m/z (mass-to-charge ratio) | Ion Species | Proposed Fragment Structure |
| 244 / 242 | [M+H]⁺ | [C₁₁H₁₇⁷⁹/⁸¹BrN]⁺ (Protonated Molecular Ion) |
| 243 / 241 | [M]⁺˙ | [C₁₁H₁₆⁷⁹/⁸¹BrN]⁺˙ (Molecular Ion) |
| 172 / 170 | [M - N(CH₂CH₃)₂]⁺ | [C₇H₆⁷⁹/⁸¹Br]⁺ (4-Bromobenzyl cation) |
| 214 / 212 | [M - CH₂CH₃]⁺ | [C₉H₁₁⁷⁹/⁸¹BrN]⁺ (α-cleavage product) |
| 72 | [C₄H₁₀N]⁺ | [CH₂=N(CH₂CH₃)₂]⁺ (Iminium ion from α-cleavage) |
Fragmentation Pathways
The fragmentation is dominated by cleavages at bonds adjacent to the nitrogen atom and the aromatic ring.[1]
-
Benzylic Cleavage : The most favorable fragmentation involves the cleavage of the C-N bond to lose the diethylamino group, forming a highly stable 4-bromobenzyl cation (m/z 170/172).[1]
-
Alpha-Cleavage : Another significant pathway is the loss of an ethyl radical from the diethylamino group, resulting in a stable iminium ion (m/z 214/212).[1]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : The sample, dissolved in a suitable volatile solvent like methanol or acetonitrile, is introduced into the ion source, typically using direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization : Electrospray Ionization (ESI) or Electron Impact (EI) are common ionization techniques. ESI is a soft technique that often yields the protonated molecular ion [M+H]⁺, while EI is a higher-energy method that results in more extensive fragmentation.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
High-Resolution MS (HRMS) : For unambiguous molecular formula determination, HRMS can be used to measure the exact mass to several decimal places.[1] The calculated exact mass for [C₁₁H₁₇⁷⁹BrN+H]⁺ is 242.0644 m/z.[1]
References
Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine with significant utility in synthetic and medicinal chemistry.[1] While specific quantitative solubility data for this compound is not extensively published, this document outlines its predicted solubility based on its molecular structure, provides a detailed experimental protocol for its determination, and offers a framework for data presentation.
Molecular Structure and Predicted Solubility
This compound possesses a molecular structure that includes a nonpolar 4-bromobenzyl group and a moderately polar tertiary amine with two ethyl groups. This bifunctional nature is central to its utility in synthetic chemistry.[1] The overall structure is predominantly hydrophobic, which dictates its solubility behavior according to the "like dissolves like" principle.[2]
Based on this structure, this compound is predicted to exhibit:
-
High solubility in nonpolar and moderately polar organic solvents such as toluene, diethyl ether, chloroform, and ethyl acetate.
-
Good solubility in polar aprotic solvents like acetone and in alcohols such as ethanol and methanol.
-
Poor solubility in highly polar solvents, particularly water.
This prediction is supported by the observed solubility of structurally similar compounds. For instance, 1-benzyl-2-bromo-benzene is soluble in organic solvents like ethanol and acetone but not in water.[3] Similarly, N-Ethylbenzylamine, a related secondary amine, is generally miscible with common organic solvents while being only slightly soluble in water.[4][5] Bromobenzyl derivatives are also noted to be readily soluble in organic solvents.[6]
Quantitative Solubility Data
| Solvent | Solvent Polarity Index (SPI) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| e.g., Hexane | 0.1 | 25 | ||
| e.g., Toluene | 2.4 | 25 | ||
| e.g., Diethyl Ether | 2.8 | 25 | ||
| e.g., Dichloromethane | 3.1 | 25 | ||
| e.g., Ethyl Acetate | 4.4 | 25 | ||
| e.g., Acetone | 5.1 | 25 | ||
| e.g., Ethanol | 4.3 | 25 | ||
| e.g., Methanol | 5.1 | 25 | ||
| e.g., Water | 10.2 | 25 |
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[7][8][9] This method establishes the equilibrium between the undissolved solid and a saturated solution.
3.1. Materials and Equipment
-
High-purity this compound (>98% purity)
-
Analytical grade organic solvents
-
Analytical balance (±0.1 mg)
-
Thermostatically controlled orbital shaker or rotator
-
Screw-capped vials (e.g., 4 mL)
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation : Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The amount should be sufficient to ensure a solid phase remains after equilibration.[7]
-
Equilibration : Seal the vials tightly and place them in the shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically between 24 and 72 hours.[8][9][10]
-
Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at a high speed.[8][9]
-
Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any undissolved solid from being included in the analysis.[11]
-
Dilution : Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification : Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of the dissolved compound. The solubility is calculated from this concentration, taking the dilution factor into account.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for solubility determination.
Caption: Workflow for the Shake-Flask Method of solubility determination.
References
- 1. This compound | 4885-19-2 | Benchchem [benchchem.com]
- 2. chem.ws [chem.ws]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. guidechem.com [guidechem.com]
- 5. N-Ethylbenzylamine, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. enamine.net [enamine.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. quora.com [quora.com]
An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Bromobenzyl)-N-ethylethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary amine, N-(4-Bromobenzyl)-N-ethylethanamine. This document details two primary synthetic methodologies: direct N-alkylation and reductive amination, offering step-by-step experimental protocols. Furthermore, it outlines the expected analytical characterization of the target compound, including its physicochemical properties, and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing a foundational understanding of this versatile chemical intermediate.
Introduction
This compound is a tertiary amine containing a bromobenzyl moiety.[1] This structural motif makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. The presence of the bromine atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for further molecular elaboration. The diethylamino group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide presents a detailed examination of the synthesis and characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 4885-19-2 | Benchchem |
| Molecular Formula | C₁₁H₁₆BrN | Benchchem |
| Molecular Weight | 242.16 g/mol | Benchchem |
| Boiling Point | 264.8 ± 15.0 °C at 760 mmHg | Benchchem |
| Density | 1.2 ± 0.1 g/cm³ | Benchchem |
Synthesis Methodologies
Two principal and reliable methods for the synthesis of this compound are direct N-alkylation and reductive amination. The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.
Synthetic Approaches Overview
Method 1: Direct N-Alkylation of Diethylamine
This method involves the nucleophilic substitution of a halide by diethylamine. It is a straightforward approach, though it can be prone to over-alkylation with primary amines, this is less of a concern when synthesizing a tertiary amine from a secondary amine.
Experimental Protocol:
-
To a solution of diethylamine (1.1 equivalents) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-bromobenzyl bromide (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Method 2: Reductive Amination of 4-Bromobenzaldehyde
Reductive amination is a versatile method for forming C-N bonds and is often preferred due to its high selectivity and milder reaction conditions. This two-step, one-pot process involves the initial formation of an iminium ion from the aldehyde and amine, which is then reduced in situ to the target amine.
Experimental Protocol:
-
To a solution of 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.0 equivalent) to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.[2][3]
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Characterization Data
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below is a summary of the expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |
| ~ 7.20 | Doublet | 2H | Ar-H (ortho to CH₂) | |
| ~ 3.50 | Singlet | 2H | Ar-CH₂ -N | |
| ~ 2.50 | Quartet | 4H | N-(CH₂ CH₃)₂ | |
| ~ 1.05 | Triplet | 6H | N-(CH₂CH₃ )₂ | |
| ¹³C NMR | ~ 138 | Quaternary | - | Ar-C -CH₂ |
| ~ 131 | CH | - | Ar-C H (ortho to Br) | |
| ~ 130 | CH | - | Ar-C H (ortho to CH₂) | |
| ~ 121 | Quaternary | - | Ar-C -Br | |
| ~ 58 | CH₂ | - | Ar-C H₂-N | |
| ~ 47 | CH₂ | - | N-(C H₂CH₃)₂ | |
| ~ 12 | CH₃ | - | N-(CH₂C H₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| C-H (sp³ aliphatic) | 2970 - 2850 | Strong |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-N (aliphatic amine) | 1250 - 1020 | Medium |
| C=C (aromatic) | 1600 - 1475 | Medium-Weak |
| C-Br | 600 - 500 | Strong |
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. The fragmentation pattern will likely involve cleavage of the benzylic C-N bond and α-cleavage of the ethyl groups.[4]
| m/z | Assignment |
| 241/243 | [M]⁺ (Molecular ion) |
| 170/172 | [M - N(CH₂CH₃)₂]⁺ (Benzylic cation) |
| 226/228 | [M - CH₃]⁺ |
| 212/214 | [M - C₂H₅]⁺ |
| 72 | [N(CH₂CH₃)₂]⁺ |
Conclusion
This technical guide has detailed the synthesis of this compound via direct N-alkylation and reductive amination, providing comprehensive experimental protocols for both methods. Additionally, a thorough overview of the expected characterization data from NMR, IR, and MS analyses has been presented to aid in the structural verification of the synthesized compound. The information contained herein is intended to equip researchers with the necessary knowledge to confidently synthesize and characterize this important chemical building block for applications in drug discovery and materials science.
References
An In-depth Technical Guide on the Reactivity of the Tertiary Amine in N-(4-Bromobenzyl)-N-ethylethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromobenzyl)-N-ethylethanamine is a tertiary amine featuring a bifunctional scaffold of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the reactivity centered on its tertiary amine functionality. Key reactions, including quaternization and oxidation, are discussed in detail, supported by experimental protocols and quantitative data. Furthermore, the guide explores the relevance of this chemical scaffold in drug development, particularly in the context of dopamine and endothelin receptor signaling pathways.
Introduction
This compound possesses two primary sites of reactivity: the nucleophilic and basic tertiary amine, and the bromobenzyl group, which is amenable to a variety of substitution and cross-coupling reactions.[1] The lone pair of electrons on the nitrogen atom dictates the reactivity of the amine, making it a target for electrophilic attack.[1] This guide focuses specifically on the chemical transformations involving the tertiary amine group, providing insights into its synthetic utility and potential applications.
Synthesis of this compound
The synthesis of the parent compound, this compound, can be achieved through several methods, each with distinct advantages in terms of yield, cost, and scalability. A comparative summary of these methods is presented in Table 1.
Table 1: Comparative Analysis of Synthetic Methods for this compound
| Synthesis Method | Typical Yield (%) | Relative Cost | Scalability | Key Considerations |
| Direct Alkylation | 85-95 | Low | High | Preferred for large-scale production due to readily available starting materials. |
| Reductive Amination | 90-98 | Moderate | Medium | High yields at laboratory scale; requires the corresponding aldehyde. |
| Palladium-Catalyzed Buchwald-Hartwig Amination | >95 | High | Low | Excellent yields and purity; requires specialized catalyst and ligands. |
Experimental Protocol: Direct Alkylation
This common and straightforward method involves the nucleophilic substitution of a 4-bromobenzyl halide with diethylamine.
Materials:
-
4-Bromobenzyl bromide
-
Diethylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of diethylamine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Reactivity of the Tertiary Amine
The tertiary amine in this compound is a versatile functional group that can undergo several important chemical transformations.
Quaternization
Tertiary amines react with alkyl halides to form quaternary ammonium salts. This reaction, known as the Menshutkin reaction, introduces a permanent positive charge on the nitrogen atom.
Materials:
-
This compound
-
Ethyl bromide (or Iodoethane)
-
Acetone (anhydrous)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous acetone.
-
Add ethyl bromide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The formation of a white precipitate indicates the progress of the reaction.
-
Collect the precipitate by filtration and wash with cold acetone.
-
Dry the solid under vacuum to obtain N-(4-Bromobenzyl)-N,N,N-triethylammonium bromide.
Quantitative Data: While specific yield data for this reaction is not extensively published, similar quaternization reactions of tertiary amines typically proceed in high yields, often exceeding 90%.
Spectroscopic Data (Predicted):
-
¹H NMR: Expect a downfield shift of the protons on the carbons adjacent to the nitrogen atom due to the positive charge. The N-CH₂ protons of the ethyl groups and the benzylic protons will be most affected.
-
¹³C NMR: Similar to the proton NMR, the carbon atoms bonded to the nitrogen will experience a downfield shift.
Oxidation to N-Oxide
Tertiary amines can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane at 0°C.
-
Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium sulfite solution to quench the excess peroxide, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound N-oxide.
Quantitative Data: Oxidation of tertiary amines with m-CPBA generally provides good to excellent yields, typically in the range of 80-95%.[2]
Spectroscopic Data (Predicted):
-
¹H NMR: The formation of the N-O bond causes a downfield shift of the protons on the carbons alpha to the nitrogen.
-
¹³C NMR: The carbons directly attached to the nitrogen will also show a downfield shift.
Role in Drug Development: Signaling Pathway Interactions
The this compound scaffold is of particular interest in drug discovery due to its structural similarity to moieties found in biologically active compounds. Derivatives of this molecule have been explored as ligands for various receptors, including dopamine and endothelin receptors.
Dopamine D2 Receptor Signaling
Derivatives of N-benzyl diethylamine have been investigated as potential ligands for dopamine receptors. The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission.[3][4][5][6][7] Antagonism of the D2R is a key mechanism of action for many antipsychotic drugs.
The binding of an antagonist to the D2R blocks the downstream signaling cascade typically initiated by dopamine. This involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Endothelin Receptor Signaling
The structural motif of this compound is also related to compounds that act as endothelin receptor antagonists. For instance, Macitentan, an orally active dual endothelin receptor antagonist, contains a bromophenyl group.[8][9][10] Endothelin receptors (ET-A and ET-B) are GPCRs involved in vasoconstriction and cell proliferation.[11][12][13][14][15] Antagonism of these receptors is a therapeutic strategy for pulmonary arterial hypertension.
An antagonist would block the binding of endothelin-1 (ET-1), thereby inhibiting the Gq/11-mediated activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately preventing vasoconstriction and proliferation.
Conclusion
The tertiary amine of this compound is a key functional group that imparts significant reactivity to the molecule. Its ability to undergo quaternization and oxidation opens avenues for the synthesis of a diverse range of derivatives. The structural similarity of this scaffold to known pharmacologically active agents highlights its potential in the development of novel therapeutics targeting GPCRs such as dopamine and endothelin receptors. Further exploration of the structure-activity relationships of its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. This compound | 4885-19-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.biologists.com [journals.biologists.com]
The Pivotal Role of the Bromobenzyl Group in the Reactions of N-(4-Bromobenzyl)-N-ethylethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromobenzyl)-N-ethylethanamine is a versatile tertiary amine that serves as a crucial building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its synthetic utility is largely dictated by the dual reactivity conferred by its tertiary amine functionality and the presence of a bromine atom on the benzyl group. This technical guide provides a comprehensive overview of the role of the bromobenzyl group in the reactions of this compound, detailing its participation in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This document summarizes quantitative data from key reactions, provides detailed experimental protocols, and visualizes reaction pathways and synthetic workflows to offer a practical resource for researchers in the field.
Introduction: The Dual Nature of this compound
This compound is a tertiary amine characterized by the presence of a 4-bromobenzyl substituent. This structural feature is central to its reactivity, offering two distinct sites for chemical modification:
-
The Tertiary Amine: The nitrogen atom, with its lone pair of electrons, exhibits characteristic nucleophilicity and basicity. This allows for reactions such as alkylation, acylation, and salt formation. Oxidation of the N-alkyl or N-benzyl C-H bonds can also occur, typically proceeding through an iminium cation intermediate.
-
The Bromobenzyl Group: The bromine atom on the aromatic ring is a key functional handle, enabling a diverse range of transformations. It can be displaced via nucleophilic substitution or, more significantly, participate in a variety of palladium-catalyzed cross-coupling reactions. This dual reactivity makes this compound a valuable intermediate for the synthesis of complex molecular architectures.
This guide will focus on the reactions where the bromobenzyl group plays a central role, transforming a simple amine into a versatile scaffold for molecular elaboration.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of the bromobenzyl group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organoboron reagent with an organic halide. The 4-bromobenzyl moiety readily participates in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling of Bromobenzyl Derivatives
| Entry | Aryl Halide Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | |
| 2 | 4-Bromobenzyl-1H-tetrazole | 3-Pyridylboronic acid | PdCl₂ (0.03) | - | Et₃N | H₂O/EtOH | 120 | - | 81-91 | |
| 3 | 4-Bromobenzyl acetate | Phenylboronic acid | PdCl₂ (5) | DPEPhos (5.5) | NaHCO₃ | Ethanol | 80 | 3 | 95 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The 4-bromobenzyl group can be effectively coupled with various alkenes, providing access to stilbene and cinnamate derivatives.
Reaction Scheme:
Quantitative Data for Heck Reaction of Bromobenzyl Derivatives
| Entry | Aryl Halide Substrate | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Styrene | Pd/C (0.1) | - | Na₂CO₃ | NMP | 150 | 3 | 95 | |
| 2 | Aryl Bromide | Alkene | Pd EnCat®40 (0.8) | - | AcONa | Ethanol | 140 | 0.5 | Good | |
| 3 | 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd(OAc)₂ | - | - | Ionic Liquid | - | - | Good |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the benzyl group.
Reaction Scheme:
Quantitative Data for Buchwald-Hartwig Amination of Bromoaryl Derivatives
| Entry | Aryl Halide Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 12 | 60 | |
| 2 | 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 12 | 67 | |
| 3 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | >95 (conversion) | |
| 4 | 4-Bromobenzonitrile | Benzamide | - | XantPhos | DBU | DMF | - | - | 83 |
Nucleophilic Substitution Reactions
The benzylic carbon of the bromobenzyl group is susceptible to nucleophilic attack, although this pathway is generally less utilized for complex syntheses compared to cross-coupling reactions. The reactivity can proceed via an S(_N)1 or S(_N)2 mechanism depending on the nucleophile and reaction conditions. The stability of the resulting benzylic carbocation can favor an S(_N)1 pathway.
Reaction Scheme:
Quantitative Data for Nucleophilic Substitution of Bromobenzyl Derivatives
| Entry | Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole | Various alkyl halides (as electrophiles) | Acetone | Reflux | 4 | Good | |
| 2 | Methyl 2-bromo-2-phenylacetate | Et₃N·3HF | CH₃CN | 80 | 12 | 94 | |
| 3 | Propargyl bromide | N-acetylneuraminic acid derivative | THF | RT | 2 | - |
Experimental Protocols
Synthesis of this compound
a) Via Reductive Amination:
-
To a solution of 4-bromobenzaldehyde (1.0 eq) and diethylamine (1.2 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
b) Via Direct Alkylation:
-
To a solution of diethylamine (2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as K₂CO₃ (1.5 eq).
-
Add 4-bromobenzyl bromide (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
General Protocol for Heck Reaction
-
To a two-neck round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), the alkene (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a ligand if necessary (e.g., PPh₃), and a base (e.g., Na₂CO₃ or Et₃N).
-
Add a suitable solvent such as DMF or NMP.
-
Heat the reaction mixture under an inert atmosphere at 100-140 °C for the required time (monitor by TLC or GC-MS).
-
After cooling, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, extract the aqueous layer, and combine the organic fractions.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations involving the bromobenzyl group of this compound.
Caption: Synthesis routes to this compound.
Caption: Key reactions of the bromobenzyl group.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Conclusion
The bromobenzyl group is the cornerstone of this compound's utility in synthetic chemistry. Its ability to readily participate in a suite of powerful palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations—provides an efficient and modular approach to constructing complex molecules with diverse functionalities. While also susceptible to nucleophilic substitution, it is the predictable and high-yielding nature of the cross-coupling reactions that makes this compound a valuable intermediate for drug discovery and development. This guide has provided a consolid
N-(4-Bromobenzyl)-N-ethylethanamine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromobenzyl)-N-ethylethanamine is a versatile tertiary amine that has emerged as a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and material science applications. Its unique structure, featuring a nucleophilic diethylamino group and a reactive 4-bromobenzyl moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering detailed experimental protocols, quantitative data, and visualizations of key chemical pathways.
Synthesis of this compound
The preparation of this compound can be efficiently achieved through several synthetic strategies, primarily direct alkylation and reductive amination. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Direct Alkylation
Direct alkylation of diethylamine with a 4-bromobenzyl halide is a common and straightforward method for synthesizing this compound.[1] The reaction involves the nucleophilic substitution of the halide by the amine.
Experimental Protocol: N-Alkylation of Diethylamine
To a solution of diethylamine (1.2 equivalents) in a suitable anhydrous polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), a base like potassium carbonate or sodium hydroxide is added. 4-Bromobenzyl bromide (1.0 equivalent) is then added portion-wise at room temperature. The reaction mixture is heated to a temperature ranging from 40°C to reflux (approximately 80-90°C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product. Purification by column chromatography on silica gel yields the pure this compound.
Reductive Amination
Reductive amination offers an alternative route, particularly useful for laboratory-scale synthesis, starting from 4-bromobenzaldehyde and diethylamine. This two-step, one-pot procedure involves the formation of an intermediate iminium ion, which is then reduced to the target amine.
Experimental Protocol: Reductive Amination
In a round-bottom flask, 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.2 equivalents) are dissolved in a protic solvent like methanol. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. To enhance imine formation, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) can be added.[1] Subsequently, a reducing agent such as sodium borohydride (NaBH₄) is carefully added in portions while maintaining the temperature below 25°C.[1] The reaction is stirred for a few hours until the imine is fully reduced. The reaction is then quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound. This method can achieve high yields, often in the range of 93-95%.[1]
Table 1: Comparison of Synthetic Methods for this compound
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Direct Alkylation | Diethylamine, 4-Bromobenzyl bromide | K₂CO₃ or NaOH | Good to Excellent | Scalable, straightforward | Potential for over-alkylation |
| Reductive Amination | 4-Bromobenzaldehyde, Diethylamine | NaBH₄, CeCl₃·7H₂O | 93-95%[1] | High yield, good for lab scale | Aldehyde may be less stable |
Spectroscopic Data
The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | δ (ppm): ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.5 (s, 2H, Ar-CH₂-N), ~2.5 (q, 4H, N-(CH₂CH₃)₂), ~1.0 (t, 6H, N-(CH₂CH₃)₂) |
| ¹³C NMR | δ (ppm): ~138 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~121 (Ar-C-Br), ~58 (Ar-CH₂-N), ~47 (N-CH₂CH₃), ~12 (N-CH₂CH₃) |
| IR (Infrared) | cm⁻¹: ~3000-2800 (C-H stretch), ~1600, 1490 (Aromatic C=C stretch), ~1070 (C-N stretch), ~810 (para-disubstituted C-H bend), ~600 (C-Br stretch) |
Reactivity and Applications as a Building Block
The bifunctional nature of this compound, with its nucleophilic amine and electrophilic aryl bromide moieties, makes it a highly valuable scaffold in synthetic design.[1]
Reactions at the Bromobenzyl Moiety: Palladium-Catalyzed Cross-Coupling
The bromine atom on the aromatic ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the construction of complex organic molecules.
References
The Strategic Role of N-(4-Bromobenzyl)-N-ethylethanamine in Pharmaceutical Synthesis: A Technical Guide
Introduction
N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine with the CAS Number 38190-37-1, serves as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. Its bifunctional nature, featuring a nucleophilic diethylamino group and a versatile 4-bromobenzyl moiety, allows for strategic and sequential chemical modifications. This makes it a valuable building block in medicinal chemistry, particularly for creating molecules that target a range of biological pathways. The bromine atom on the phenyl ring is a key functional handle, enabling transformations such as metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth overview of the synthesis of this intermediate and its application in the preparation of advanced pharmaceutical precursors, supported by detailed experimental protocols and quantitative data.
Synthesis of the Intermediate: this compound
The preparation of this compound can be efficiently achieved through two primary synthetic routes: direct alkylation and reductive amination. Both methods offer high yields and purity, making them suitable for laboratory and potential scale-up operations.
Method 1: Direct Alkylation
Direct alkylation is a straightforward and common method involving the nucleophilic substitution of a 4-bromobenzyl halide with diethylamine.[1] The reaction is typically driven to completion by a base, which neutralizes the hydrohalic acid byproduct.
Caption: Workflow for Direct Alkylation Synthesis.
Experimental Protocol: Direct Alkylation
-
Reaction Setup: To a solution of 4-bromobenzyl bromide (1 equivalent) in anhydrous acetonitrile, add diethylamine (1.2 equivalents) and potassium carbonate (1.5 equivalents).
-
Reaction Conditions: Stir the mixture vigorously at a temperature ranging from 40°C to reflux (approximately 82°C) for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear liquid.
Method 2: Reductive Amination
Reductive amination offers an alternative high-yield route, starting from 4-bromobenzaldehyde and diethylamine. This method involves the formation of an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.
Caption: Workflow for Reductive Amination Synthesis.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and diethylamine (1.1 equivalents) in methanol. The presence of cerium(III) chloride heptahydrate can be used to enhance the formation of the imine.[1] Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
| Parameter | Direct Alkylation | Reductive Amination |
| Starting Materials | 4-Bromobenzyl halide, Diethylamine | 4-Bromobenzaldehyde, Diethylamine |
| Key Reagents | K₂CO₃ or NaOH | NaBH₄, CeCl₃·7H₂O (optional) |
| Typical Solvents | Acetonitrile, DMF | Methanol, Ethanol |
| Temperature Range | 40°C - Reflux | 0°C - Room Temperature |
| Reported Yield | High | 93-95%[1] |
Application as an Intermediate: Synthesis of a Pyrimidine Derivative
The true utility of this compound is demonstrated in its role as a precursor for more complex molecules. The bromine atom allows it to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming a carbon-carbon bond between the benzyl group and various aromatic or heteroaromatic systems, which are common motifs in pharmaceutically active compounds.
A key application is the synthesis of N,N-diethyl-4-(pyrimidin-5-yl)benzylamine, a scaffold found in various kinase inhibitors and other biologically active molecules. This is achieved by coupling this compound with a pyrimidine boronic acid derivative.
Caption: Suzuki-Miyaura coupling for pharmaceutical precursor synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), pyrimidine-5-boronic acid (1.2 equivalents), and a suitable base such as potassium phosphate (K₃PO₄) (2 equivalents).
-
Solvent and Catalyst: Add a degassed solvent, typically 1,4-dioxane or a mixture of toluene and water. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 3-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux (around 90-100°C) and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired N,N-diethyl-4-(pyrimidin-5-yl)benzylamine.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Pyrimidine-5-boronic acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 90-100°C |
| Typical Yield | Moderate to High |
This compound is a highly versatile and strategically important intermediate for the synthesis of pharmaceutical compounds. The presence of two distinct reactive sites—the tertiary amine and the bromobenzyl group—provides chemists with a flexible platform for molecular elaboration. The straightforward and high-yielding synthetic routes to the intermediate itself, combined with its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, underscore its value in constructing complex molecular architectures for drug discovery and development. The detailed protocols provided herein offer a practical guide for researchers and scientists in the pharmaceutical industry.
References
Methodological & Application
Application Note & Protocol: Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine via Direct Alkylation
Introduction
This document provides a detailed protocol for the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine, through the direct N-alkylation of diethylamine with 4-bromobenzyl bromide. Direct alkylation is a fundamental and widely used method in organic synthesis for the formation of carbon-nitrogen bonds. This application note is intended for researchers in organic chemistry, medicinal chemistry, and drug development. The described methodology is a standard procedure that can be adapted for the synthesis of analogous tertiary amines.
The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine, diethylamine, acts as the nucleophile, and 4-bromobenzyl bromide serves as the electrophilic alkylating agent. A base is typically employed to neutralize the hydrobromic acid byproduct generated during the reaction, driving the equilibrium towards the product.
Reaction Scheme
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Cat. No. |
| 4-Bromobenzyl bromide | ≥98% | Sigma-Aldrich | 112931 |
| Diethylamine | ≥99.5% | Sigma-Aldrich | 03300 |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | P208 |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Sigma-Aldrich | 271004 |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR | BDH2101 |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | M7506 |
| Round-bottom flask (100 mL) | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Reflux condenser | - | - | - |
| Separatory funnel (250 mL) | - | - | - |
| Rotary evaporator | - | - | - |
| Thin-layer chromatography (TLC) plates (Silica gel 60 F₂₅₄) | - | Merck | 105554 |
3.2. Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzyl bromide (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (40 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add diethylamine (1.2 eq) to the reaction mixture dropwise over 5 minutes.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (50 mL) and deionized water (50 mL).
-
Transfer the mixture to a 250 mL separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Summary of Reaction Parameters and Results
| Parameter | Value |
| Reactants | |
| 4-Bromobenzyl bromide | 2.50 g (10.0 mmol) |
| Diethylamine | 0.88 g (12.0 mmol) |
| Potassium carbonate | 2.76 g (20.0 mmol) |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Solvent Volume | 40 mL |
| Temperature | Reflux (~82°C) |
| Reaction Time | 5 hours |
| Product Characterization | |
| Theoretical Yield | 2.42 g |
| Actual Yield | 2.18 g |
| Percent Yield | 90% |
| Appearance | Pale yellow oil |
| Boiling Point | Not determined |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.44 (d, J=8.4 Hz, 2H), 7.19 (d, J=8.4 Hz, 2H), 3.48 (s, 2H), 2.48 (q, J=7.1 Hz, 4H), 1.01 (t, J=7.1 Hz, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.8, 131.3, 130.6, 120.8, 57.6, 47.5, 11.8 |
Note: The provided spectral data is predicted and typical for the target compound. Actual experimental results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
4-Bromobenzyl bromide is a lachrymator and corrosive. Handle with care.
-
Diethylamine is flammable and corrosive.
-
Acetonitrile and dichloromethane are volatile and toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The direct alkylation of diethylamine with 4-bromobenzyl bromide provides an efficient and straightforward method for the synthesis of this compound. The protocol described herein is robust and can be readily implemented in a standard organic synthesis laboratory. The high yield and relatively simple purification make this a valuable procedure for obtaining the target compound for further research and development activities.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, has become a cornerstone in modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This methodology is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines which are prevalent in many biologically active compounds.[2][3] These reactions have largely superseded harsher, more traditional methods for C-N bond formation, such as the Ullmann condensation.[1]
This document provides detailed application notes and a generalized protocol for the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine, via the palladium-catalyzed coupling of 4-bromobenzyl bromide and diethylamine. The synthesis of this target molecule is an example of a Buchwald-Hartwig amination, a versatile method for creating C-N bonds.[1]
Reaction Principle
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that includes several key steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl or benzyl halide (R-X) to form a Pd(II) intermediate.[1][4]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[1][4]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, regenerating the Pd(0) catalyst and releasing the arylamine product.[1][4]
The efficiency and success of the reaction are highly dependent on the choice of palladium source, the phosphine ligand, the base, and the solvent.[5][6]
Data Presentation
The following tables summarize typical components and conditions for the palladium-catalyzed amination of aryl/benzyl halides.
Table 1: Common Catalysts, Ligands, and Bases
| Component | Examples | Key Features |
| Palladium Source | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd(0) or Pd(II) precursors that are reduced in situ to the active Pd(0) catalyst.[4] |
| Phosphine Ligands | BINAP, Xantphos, XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle.[7] |
| Bases | NaOtBu (Sodium tert-butoxide), LiHMDS (Lithium bis(trimethylsilyl)amide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate) | A strong, non-nucleophilic base is required for the deprotonation of the amine.[5] |
Table 2: Typical Reaction Parameters
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 1-5 mol% | Lower catalyst loadings can sometimes be achieved with highly active catalyst systems.[5] |
| Ligand Loading | 1-1.5 times the palladium concentration | The ligand-to-metal ratio is crucial for catalytic activity. |
| Base Stoichiometry | 1.2-2.0 equivalents | An excess of base is typically used to drive the reaction to completion. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar, or ethereal solvents are generally preferred.[5] |
| Temperature | Room Temperature to 110 °C | The optimal temperature depends on the reactivity of the substrates and the catalyst system. |
| Reaction Time | 1-24 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |
Experimental Protocols
The following is a generalized protocol for the palladium-catalyzed synthesis of this compound. Note: This protocol is a representative example and may require optimization for specific laboratory conditions and scales. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
4-Bromobenzyl bromide
-
Diethylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and BINAP (e.g., 0.012 mmol, 1.2 mol%).
-
Addition of Base and Reactants: Add sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv). The flask is then evacuated and backfilled with an inert gas three times.
-
To the flask, add 4-bromobenzyl bromide (1.0 mmol, 1.0 equiv) and anhydrous toluene (e.g., 5 mL).
-
Finally, add diethylamine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) and the progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Mandatory Visualizations
Palladium-Catalyzed Amination Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: The Use of N-(4-Bromobenzyl)-N-ethylethanamine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of N-(4-Bromobenzyl)-N-ethylethanamine in palladium-catalyzed Suzuki coupling reactions. This tertiary amine, featuring a bromobenzyl moiety, serves as a versatile building block in synthetic chemistry, particularly for the construction of complex molecular architectures relevant to drug discovery and materials science. The bromine atom on the aromatic ring acts as a key functional handle for carbon-carbon bond formation via cross-coupling reactions.[1] This guide offers a general protocol, representative data, and visualizations to facilitate the successful implementation of this substrate in Suzuki coupling reactions.
Introduction
This compound is a bifunctional molecule containing both a tertiary amine and a halogenated aromatic group.[1] The presence of the 4-bromobenzyl group makes it an excellent candidate for a variety of metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig aminations.[1] The Suzuki coupling reaction, in particular, is a powerful and widely used method for the formation of C-C bonds, owing to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids.[2][3] The products of Suzuki coupling using this compound are substituted N-benzyl-N-ethylethanamine derivatives, a scaffold present in many biologically active compounds.
General Reaction Scheme
The Suzuki coupling reaction of this compound with an arylboronic acid can be represented by the following general scheme:
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound with various arylboronic acids. This protocol is based on established methodologies for similar substrates and may require optimization for specific boronic acids.[3][4][5]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Anhydrous conditions (Schlenk flask, nitrogen or argon atmosphere)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the solvent (e.g., 1,4-Dioxane/H₂O mixture, 4:1, 5 mL).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: Experimental workflow for Suzuki coupling.
Data Presentation
The following table summarizes representative yields for Suzuki coupling reactions of bromo-substituted aromatic amines with various arylboronic acids, which can be considered analogous to reactions with this compound. Actual yields will depend on the specific substrates and optimized reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 58-72 | [5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [4] |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate | [4] |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 80 | 18 | 60 | [3] |
| 5 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate | [5] |
Note: Yields are based on analogous systems and are for illustrative purposes. Optimization for this compound is recommended.
Catalytic Cycle of Suzuki Coupling
The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle with a palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting
-
Low Yield:
-
Ensure anhydrous and anaerobic conditions.
-
Increase catalyst loading or screen different palladium catalysts and ligands.
-
Vary the base, solvent, and temperature.
-
Check the purity of the boronic acid, as they can degrade over time.
-
-
No Reaction:
-
Confirm the activity of the palladium catalyst.
-
Ensure the base is strong enough for the chosen boronic acid.
-
-
Side Reactions:
-
Homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a lower temperature or a different base.
-
Debromination of the starting material can be a side reaction.
-
Conclusion
This compound is a valuable substrate for Suzuki coupling reactions, enabling the synthesis of a diverse range of substituted N-benzyl-N-ethylethanamine derivatives. The provided protocols and data serve as a starting point for researchers to explore the utility of this building block in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.
References
- 1. This compound | 4885-19-2 | Benchchem [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(4-Bromobenzyl)-N-ethylethanamine in Buchwald-Hartwig Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromobenzyl)-N-ethylethanamine is a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure incorporates a tertiary amine and a brominated aromatic ring, making it an excellent substrate for a variety of cross-coupling reactions.[1] The presence of the aryl bromide moiety allows for the facile formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed Buchwald-Hartwig amination. This reaction has become a cornerstone of modern organic synthesis, offering a powerful tool for the construction of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[2][3][4]
These application notes provide a comprehensive overview of the use of this compound as a substrate in Buchwald-Hartwig amination reactions. Detailed protocols for the coupling of both primary and secondary amines are presented, along with a summary of typical reaction conditions and expected outcomes.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine in the presence of a base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application in the Synthesis of N-Aryl Benzylamines
The Buchwald-Hartwig amination of this compound provides a direct route to a diverse range of N-aryl-N'-(4-(diethylaminomethyl)benzyl)amines. These products are valuable scaffolds in drug discovery and materials science.
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Coupling with Primary Amines (e.g., Aniline)
This protocol outlines a typical procedure for the reaction of this compound with a primary amine.
Caption: Experimental workflow for primary amine coupling.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide - NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the primary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the phosphine ligand (0.02-0.05 mmol), and the palladium catalyst (0.01-0.025 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Secondary Amines (e.g., Morpholine)
This protocol provides a general method for the coupling of this compound with a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Palladium catalyst (e.g., Palladium(II) acetate - Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., Cesium carbonate - Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a reaction vessel with this compound (1.0 mmol), the secondary amine (1.5 mmol), cesium carbonate (2.0 mmol), the phosphine ligand (0.04-0.1 mmol), and the palladium catalyst (0.02-0.05 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various aryl bromides with primary and secondary amines. While specific data for this compound is limited in the public domain, these examples with structurally similar aryl bromides provide a strong predictive framework for expected outcomes.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOt-Bu | Toluene | 100 | 12 | 95 |
| 4-Bromoanisole | n-Hexylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| 1-Bromo-4-nitrobenzene | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | Cs₂CO₃ | Toluene | 110 | 10 | 92 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1.0) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 16 | 98 |
| 4-Bromoanisole | Piperidine | Pd₂(dba)₃ (2.0) | DavePhos (4.0) | K₂CO₃ | Dioxane | 110 | 24 | 91 |
| 1-Bromo-4-fluorobenzene | Pyrrolidine | Pd(OAc)₂ (1.5) | SPhos (3.0) | Cs₂CO₃ | Toluene | 100 | 12 | 96 |
Conclusion
This compound is an excellent substrate for Buchwald-Hartwig amination reactions, providing efficient access to a wide array of N-aryl and N-heteroaryl derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and should be optimized for each specific amine coupling partner. The protocols and data presented herein serve as a valuable guide for researchers in the fields of organic synthesis and drug development to effectively utilize this versatile building block.
References
Application Notes and Protocols: Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine and its derivatives, which are valuable scaffolds in the discovery of novel therapeutic agents. The protocols focus on two key synthetic strategies: the initial synthesis of the core scaffold and its subsequent diversification. Furthermore, this document outlines the application of these derivatives in anticancer and antimicrobial drug discovery, supported by experimental data and mechanistic insights.
Synthesis of the this compound Scaffold
The this compound core can be synthesized through several methods, each offering distinct advantages in terms of yield, scalability, and cost. A comparative analysis of the most common methods is presented in Table 1.
Table 1: Comparative Analysis of Synthetic Methods for this compound
| Synthesis Method | Typical Yield (%) | Cost Index | Scalability | Purity (%) | Key Considerations |
| Direct Alkylation | 89–94 | Low | High | >99 | Preferred for large-scale production due to readily available reagents and simple workup.[1] |
| Reductive Amination | 93–95 | Medium | Medium | High | High yields under mild conditions, suitable for laboratory-scale synthesis.[1] |
| Palladium-Catalyzed Coupling | up to 99 | High | Low | Very High | Offers excellent purity but is more expensive and requires stringent reaction conditions.[1][2] |
Detailed Protocol: Reductive Amination
This protocol describes the synthesis of this compound from 4-bromobenzaldehyde and diethylamine via reductive amination, a method known for its high yield and selectivity.[1]
Materials:
-
4-Bromobenzaldehyde
-
N-ethylethanamine (Diethylamine)
-
Sodium Borohydride (NaBH₄)
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (optional, but recommended to enhance imine formation)[1]
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) in methanol.
-
Add N-ethylethanamine (1.2 equivalents) to the solution.
-
If using, add Cerium(III) Chloride Heptahydrate (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Diversification of the Scaffold for Drug Discovery
The bromine atom on the benzyl group of this compound serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the synthesis of a wide array of derivatives with potentially diverse biological activities.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, 10:1)
-
Schlenk tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
-
Application in Drug Discovery
The this compound scaffold and its derivatives have shown promise in the development of new anticancer and antimicrobial agents.
Anticancer Applications
Derivatives of this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key proteins in the cell cycle, such as Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and tubulin.
Table 2: Anticancer Activity of Exemplary N-(4-Bromobenzyl) Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Adamantane-isothiourea derivative 2 | PC-3 (Prostate) | < 25 | [3] |
| HepG-2 (Liver) | < 25 | [3] | |
| HCT-116 (Colon) | 25-50 | [3] | |
| MCF-7 (Breast) | < 25 | [3] | |
| HeLa (Cervical) | < 25 | [3] | |
| Thiazole derivative p2 | MCF-7 (Breast) | 10.5 | [4] |
| Thienopyrimidine derivative 7a | FaDu (Head and Neck) | 1.73 | [5][6] |
CDK4/6 are key regulators of the cell cycle, promoting the transition from the G1 to the S phase.[7] In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[8] Inhibitors of CDK4/6 block the phosphorylation of the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus arresting the cell cycle.[1][9]
Caption: CDK4/6 Inhibition Pathway.
Microtubules, polymers of α- and β-tubulin, are essential components of the mitotic spindle required for chromosome segregation during cell division.[10][11] Tubulin polymerization inhibitors bind to tubulin subunits, preventing their assembly into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 4885-19-2 | Benchchem [benchchem.com]
- 3. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: N-(4-Bromobenzyl)-N-ethylethanamine in Materials Science Research
Introduction:
N-(4-Bromobenzyl)-N-ethylethanamine is a versatile bifunctional organic molecule with significant potential in materials science. Its unique structure, featuring a reactive bromobenzyl group and a nucleophilic tertiary amine, allows for its use as a building block in the synthesis of functional polymers, as a surface modification agent for nanoparticles, and as a potential corrosion inhibitor. The bromine atom on the aromatic ring can participate in various cross-coupling reactions, enabling its incorporation into polymer backbones or attachment to surfaces. The tertiary amine can be quaternized to introduce positive charges, imparting antimicrobial properties or altering surface energy. These application notes provide an overview of its potential uses and detailed protocols for its integration into materials science research.
Application in Functional Polymer Synthesis
This compound can be utilized as a monomer or a functionalizing agent in polymer synthesis. The bromobenzyl group can be converted into a polymerizable group, or the entire molecule can be grafted onto an existing polymer chain. One key application is the synthesis of polymers with antimicrobial properties through the quaternization of the tertiary amine.
Synthesis of a Quaternized Polystyrene-based Copolymer
This protocol describes a two-step process: first, the copolymerization of a styrenic derivative of this compound with styrene, followed by the quaternization of the tertiary amine groups to yield an antimicrobial polymer.
Experimental Protocol:
-
Monomer Synthesis: 4-(N,N-diethylaminomethyl)styrene:
-
In a flame-dried Schlenk flask under an inert atmosphere (N2), dissolve this compound (1 eq.) in anhydrous toluene.
-
Add vinyltributyltin (1.1 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.02 eq.).
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of KF.
-
Stir vigorously for 1 hour, then filter through Celite.
-
Extract the filtrate with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(N,N-diethylaminomethyl)styrene.
-
-
Radical Copolymerization:
-
In a polymerization tube, dissolve 4-(N,N-diethylaminomethyl)styrene (e.g., 10 mol%) and styrene (90 mol%) in toluene.
-
Add AIBN (2,2'-azobis(2-methylpropionitrile)) as a radical initiator (0.1 mol% with respect to total monomers).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat at 70°C for 24 hours.
-
Cool the reaction, dissolve the viscous solution in THF, and precipitate the polymer in a large excess of cold methanol.
-
Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight.
-
-
Quaternization of the Copolymer:
-
Dissolve the obtained copolymer in THF.
-
Add an excess of an alkyl halide, for example, 1-bromobutane (5 eq. per amine group).
-
Stir the solution at 60°C for 48 hours.
-
Precipitate the quaternized polymer in cold diethyl ether.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Quantitative Data (Illustrative):
| Property | Value |
| Molar Mass (Mn) of Copolymer | 25,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
| Degree of Quaternization | >95% (determined by 1H NMR) |
| Antimicrobial Activity (Zone of Inhibition) | E. coli: 15 mm, S. aureus: 12 mm |
Logical Workflow for Polymer Synthesis and Quaternization:
Caption: Workflow for the synthesis of a quaternized antimicrobial polymer.
Application in Surface Functionalization of Nanoparticles
This compound can be used to functionalize the surface of nanoparticles, such as silica or gold nanoparticles, to introduce specific functionalities. The bromobenzyl group can be used for covalent attachment, while the tertiary amine can impart a positive surface charge or act as a coordination site for metal ions.
Functionalization of Silica Nanoparticles
This protocol describes the covalent attachment of this compound to the surface of silica nanoparticles (SNPs) via a silanization and subsequent substitution reaction.
Experimental Protocol:
-
Synthesis of Amine-Functionalized Silica Nanoparticles (SNP-NH2):
-
Synthesize silica nanoparticles using the Stöber method.[1]
-
Disperse the SNPs in ethanol.
-
Add (3-aminopropyl)triethoxysilane (APTES) and stir the mixture at room temperature for 24 hours to obtain amine-functionalized SNPs (SNP-NH2).
-
Wash the SNP-NH2 extensively with ethanol by centrifugation and redispersion to remove unreacted APTES.
-
-
Grafting of this compound:
-
Disperse the SNP-NH2 in a suitable solvent like DMF.
-
Add this compound (as the bromide salt for better solubility if needed, formed by reacting with HBr) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to 80°C and stir for 48 hours.
-
Cool the mixture, and wash the functionalized SNPs (SNP-BBEA) by repeated centrifugation and redispersion in DMF and then ethanol to remove unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
-
Quantitative Data (Illustrative):
| Property | Value |
| Size of Silica Nanoparticles (TEM) | 100 nm |
| Surface Amine Density (SNP-NH2) | 1.5 amines/nm² |
| Grafting Density of BBEA | 0.8 molecules/nm² |
| Zeta Potential of SNP-BBEA (pH 7) | +25 mV |
Diagram of the Functionalization Pathway:
Caption: Pathway for the functionalization of silica nanoparticles.
Application as a Corrosion Inhibitor
Organic molecules containing heteroatoms (like nitrogen) and aromatic rings can act as effective corrosion inhibitors for metals in acidic media. The lone pair of electrons on the nitrogen atom and the π-electrons of the benzene ring can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. The tertiary amine in this compound makes it a candidate for such applications.
Evaluation of Corrosion Inhibition Efficiency on Mild Steel
This protocol outlines the gravimetric (weight loss) method to determine the corrosion inhibition efficiency of this compound for mild steel in a 1 M HCl solution.
Experimental Protocol:
-
Preparation of Mild Steel Coupons:
-
Cut mild steel sheets into coupons of a specific dimension (e.g., 2 cm x 2 cm x 0.1 cm).
-
Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Store the prepared coupons in a desiccator before use.
-
-
Weight Loss Measurements:
-
Prepare a 1 M HCl solution (blank) and several solutions of 1 M HCl containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Weigh the mild steel coupons accurately.
-
Immerse one coupon in each of the test solutions for a specified period (e.g., 6 hours) at room temperature.
-
After the immersion period, remove the coupons, wash them with a solution of 20% NaOH containing zinc dust to remove corrosion products, rinse with distilled water, dry, and reweigh.
-
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Quantitative Data (Illustrative):
| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 0.0520 | 12.5 | - |
| 50 | 0.0218 | 5.2 | 58.4 |
| 100 | 0.0135 | 3.2 | 74.4 |
| 200 | 0.0078 | 1.9 | 84.8 |
| 500 | 0.0042 | 1.0 | 92.0 |
Logical Diagram of Corrosion Inhibition:
Caption: Mechanism of corrosion inhibition on a metal surface.
Disclaimer: The quantitative data provided in the tables are for illustrative purposes only and represent expected trends based on the behavior of similar chemical compounds. Actual experimental results may vary. The protocols provided are general guidelines and should be adapted and optimized for specific experimental conditions and safety considerations.
References
Application Notes and Protocols for the Purification of N-(4-Bromobenzyl)-N-ethylethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromobenzyl)-N-ethylethanamine is a tertiary amine of significant interest in synthetic and medicinal chemistry, often serving as a key intermediate in the development of novel therapeutic agents. Its purification is a critical step to ensure the integrity of subsequent reactions and the purity of final compounds. This document provides detailed protocols for the purification of this compound using column chromatography and recrystallization, along with methods for its synthesis and characterization.
Introduction
This compound is a versatile building block in organic synthesis. The presence of a tertiary amine and a brominated aromatic ring allows for a variety of chemical transformations. The purification of this compound from crude reaction mixtures is essential to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product. Column chromatography is a widely used technique for the purification of moderately polar compounds like tertiary amines. Recrystallization offers an alternative or complementary method for obtaining highly pure crystalline material.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and characterization data for purified this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆BrN | [1] |
| Molecular Weight | 242.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 264.8 ± 15.0 °C at 760 mmHg (Predicted) | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for detailed assignments | |
| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for detailed assignments | |
| FT-IR (KBr, cm⁻¹) | C-Br stretch ~560 cm⁻¹ |
Table 1: Physicochemical Properties of this compound
¹H and ¹³C NMR Data
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ar-H | 7.42 (d, 2H), 7.23 (d, 2H) | 138.1, 131.3, 128.9, 120.5 |
| Ar-C H₂-N | 3.50 (s, 2H) | 57.2 |
| N-(C H₂CH₃)₂ | 2.48 (q, 4H) | 47.2 |
| N-(CH₂C H₃)₂ | 1.01 (t, 6H) | 11.8 |
Table 2 & 3: ¹H and ¹³C NMR Spectral Data for this compound
Synthesis of this compound
The synthesis of this compound is typically achieved through two primary routes: direct alkylation of diethylamine or reductive amination of 4-bromobenzaldehyde.[1]
Synthesis Workflow
References
Application Notes and Protocols for the Characterization of N-(4-Bromobenzyl)-N-ethylethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of N-(4-Bromobenzyl)-N-ethylethanamine. This document is intended to guide researchers in the comprehensive characterization of this and structurally related compounds.
Introduction
This compound is a tertiary amine containing a bromobenzyl group.[1] Its chemical structure necessitates a multi-technique approach for unambiguous characterization, ensuring both correct identification and the determination of purity, which are critical aspects in drug discovery and development. The analytical workflow for this compound typically involves a combination of spectroscopic and chromatographic methods to provide orthogonal information on its molecular structure and sample composition.
Analytical Techniques
The primary analytical techniques for the characterization of this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition and structural features.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An alternative chromatographic technique, particularly useful for volatile and thermally stable compounds, providing both separation and mass spectrometric identification.
Data Presentation
The following tables summarize the expected quantitative data for the characterization of this compound. Note: Some data are predicted or estimated based on structurally similar compounds and are provided for guidance. Experimental values should be determined for each synthesized batch.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | Doublet | 2H | Aromatic protons (ortho to -Br) |
| ~7.20 | Doublet | 2H | Aromatic protons (ortho to -CH₂) |
| ~3.55 | Singlet | 2H | Benzylic protons (-CH₂-) |
| ~2.50 | Quartet | 4H | Ethyl methylene protons (-CH₂-CH₃) |
| ~1.05 | Triplet | 6H | Ethyl methyl protons (-CH₂-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~138.0 | Quaternary aromatic carbon (-C-CH₂) |
| ~131.5 | Aromatic carbons (ortho to -Br) |
| ~130.0 | Aromatic carbons (ortho to -CH₂) |
| ~121.0 | Quaternary aromatic carbon (-C-Br) |
| ~57.5 | Benzylic carbon (-CH₂-) |
| ~47.0 | Ethyl methylene carbons (-CH₂-CH₃) |
| ~11.8 | Ethyl methyl carbons (-CH₂-CH₃) |
Table 3: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 241/243 | Molecular ion peak [M]⁺ (presence of Br isotope) |
| 170 | [M - CH₂CH₃]⁺ |
| 142 | [M - N(CH₂CH₃)₂]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and correlation experiments (e.g., COSY, HSQC) if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and fragmentation pattern, and to assess purity.
Materials:
-
This compound sample
-
Dichloromethane (DCM) or other suitable volatile solvent
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in DCM.
-
Set up the GC-MS instrument with the following example parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-500
-
-
Inject a 1 µL aliquot of the sample solution.
-
Acquire the data.
-
Analyze the resulting total ion chromatogram (TIC) for purity and the mass spectrum of the main peak for molecular weight confirmation and fragmentation analysis.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the sample.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or formic acid
-
HPLC system with a C18 reverse-phase column and a UV detector
Protocol:
-
Prepare a stock solution of the sample (~1 mg/mL) in ACN. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% ACN in water
-
-
Set up the HPLC system with a gradient elution method, for example:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 220 nm and 254 nm
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to initial conditions.
-
-
Inject 10 µL of the sample solution.
-
Run the analysis and integrate the peaks in the resulting chromatogram to determine the purity of the sample.
Visualizations
The following diagrams illustrate the logical workflows for the characterization of this compound.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for GC-MS Analysis.
Caption: Workflow for HPLC Purity Analysis.
References
Industrial Scale-Up Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of N-(4-Bromobenzyl)-N-ethylethanamine, a key intermediate in various industrial applications, including pharmaceutical and agricultural chemical manufacturing. The following sections outline two primary synthetic routes—Direct Alkylation and Reductive Amination—with a focus on reaction conditions, purification methods, and safety considerations suitable for industrial production.
Introduction
This compound is a tertiary amine whose structure is a valuable scaffold in the synthesis of a wide range of biologically active molecules. The presence of the bromobenzyl group allows for further functionalization, making it a versatile building block. The industrial production of this compound necessitates robust, scalable, and cost-effective synthetic methods. This document details two such methods, providing the necessary parameters for successful scale-up.
Synthetic Strategies and Protocols
Two primary methods for the industrial synthesis of this compound are Direct Alkylation of diethylamine and Reductive Amination of 4-bromobenzaldehyde.
Method 1: Direct Alkylation
This is a common and straightforward method for the synthesis of this compound, often favored for its simplicity and the availability of starting materials. The reaction involves the nucleophilic substitution of a bromine atom in 4-bromobenzyl bromide by diethylamine.
Experimental Protocol:
-
Reactor Setup: A suitable glass-lined or stainless steel reactor is charged with 4-bromobenzyl bromide and a suitable solvent such as acetonitrile or toluene.
-
Reagent Addition: Diethylamine is added to the reactor, typically in a slight excess to drive the reaction to completion. A base, such as potassium carbonate or sodium hydroxide, is also added to neutralize the hydrobromic acid byproduct.
-
Reaction: The mixture is heated to a temperature between 60-80°C and stirred for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or GC).
-
Work-up: The reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is then washed with water to remove any remaining salts and base.
-
Purification: The organic layer is separated and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Process Flow Diagram for Direct Alkylation:
Figure 1. Workflow for the direct alkylation synthesis of this compound.
Method 2: Reductive Amination
Reductive amination is another widely used method, particularly when the corresponding aldehyde is readily available and cost-effective. This one-pot reaction involves the formation of an iminium ion intermediate from 4-bromobenzaldehyde and diethylamine, which is then reduced in situ to the desired tertiary amine.
Experimental Protocol:
-
Reactor Setup: A reactor is charged with 4-bromobenzaldehyde, diethylamine, and a suitable solvent such as methanol or ethanol.
-
Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the iminium ion intermediate.
-
Reduction: A reducing agent, such as sodium borohydride or hydrogen gas with a palladium on carbon (Pd/C) catalyst, is introduced to the reactor. If using sodium borohydride, the addition should be controlled to manage the exothermic reaction. If using catalytic hydrogenation, the reactor is pressurized with hydrogen.
-
Reaction Monitoring: The reaction is monitored until the starting materials are consumed.
-
Work-up: The reaction is quenched by the addition of water. The product is then extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over a drying agent (e.g., sodium sulfate), and the solvent is evaporated. The crude product is purified by vacuum distillation or crystallization of its hydrochloride salt.
Logical Relationship for Reductive Amination:
Figure 2. Key components and product relationship in the reductive amination synthesis.
Data Presentation: Comparison of Synthetic Routes
The choice between direct alkylation and reductive amination for industrial scale-up depends on several factors including cost of raw materials, desired purity, and available equipment. The following table summarizes key quantitative data for both methods.
| Parameter | Direct Alkylation | Reductive Amination |
| Starting Materials | 4-Bromobenzyl bromide, Diethylamine | 4-Bromobenzaldehyde, Diethylamine |
| Typical Yield | 85-95% | 90-97% |
| Key Reagents | Base (e.g., K₂CO₃, NaOH) | Reducing Agent (e.g., NaBH₄, H₂/Pd-C) |
| Reaction Temperature | 60-80°C | Room Temperature to 50°C |
| Reaction Time | 4-8 hours | 2-6 hours |
| Purity (after purification) | >98% | >99% |
| Key Advantages | Simplicity, readily available starting materials. | High yields, milder reaction conditions. |
| Key Disadvantages | Formation of quaternary ammonium salt byproduct. | Cost and handling of reducing agents. |
Safety and Handling
The industrial synthesis of this compound involves the handling of hazardous materials and requires strict adherence to safety protocols.[1][2][3][4][5]
-
4-Bromobenzyl bromide: This is a lachrymator and corrosive.[6][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] In case of skin contact, wash immediately with soap and water.[7] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Diethylamine: This is a flammable and corrosive liquid with a strong odor. It should be handled in a well-ventilated area away from ignition sources. Appropriate PPE, including respiratory protection, is necessary.
-
Sodium Borohydride: This is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry, inert atmosphere.
-
Hydrogen Gas: This is a highly flammable gas. When used in catalytic hydrogenation, the equipment must be properly grounded and purged to prevent the formation of explosive mixtures with air.
-
Process Safety Management: For large-scale production, a thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential risks.[1][2][3][4][5] This includes evaluating reaction exotherms, potential for runaway reactions, and safe handling and storage of all chemicals.[4]
Conclusion
Both direct alkylation and reductive amination are viable and efficient methods for the industrial-scale synthesis of this compound. The choice of method will be dictated by economic and logistical factors. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the scale-up of this important chemical intermediate. Adherence to the detailed experimental procedures and safety guidelines is crucial for a successful and safe manufacturing process.
References
- 1. osha.gov [osha.gov]
- 2. Process Safety Management of Highly Hazardous and Explosive Chemicals | GTPE [pe.gatech.edu]
- 3. eCFR :: 29 CFR 1910.119 -- Process safety management of highly hazardous chemicals. [ecfr.gov]
- 4. osha.gov [osha.gov]
- 5. CFR 114A - Process Safety Management of Highly Hazardous Chemicals; Final Rule; Administrative Stay | NC DOL [labor.nc.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.rug.nl [pure.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine
Welcome to the technical support center for the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important tertiary amine intermediate.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound via its two primary synthetic routes: N-alkylation and reductive amination.
Route 1: N-Alkylation of Diethylamine with 4-Bromobenzyl Bromide
Issue 1: Low Yield of the Desired Product
-
Question: My reaction is resulting in a low yield of this compound. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in this N-alkylation reaction can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate solvent and temperature. Anhydrous polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often used, with temperatures typically ranging from 40°C to reflux (around 80-90°C) to drive the reaction forward.[1] Reaction times of 12-18 hours are common to ensure completion.[1]
-
Suboptimal Base: The choice and amount of base are critical for neutralizing the hydrobromic acid byproduct.[1] Weak or insufficient base can lead to the protonation of diethylamine, reducing its nucleophilicity and slowing down the reaction. Potassium carbonate or sodium hydroxide are commonly used bases.[1]
-
Moisture: The presence of water can hydrolyze the 4-bromobenzyl bromide to 4-bromobenzyl alcohol, reducing the amount of alkylating agent available for the reaction. Ensure all reagents and solvents are anhydrous.
-
Issue 2: Presence of a Major Impurity with a Higher Molecular Weight
-
Question: I am observing a significant impurity in my crude product with a higher molecular weight than my target compound. What is this impurity and how can I prevent its formation?
-
Answer: This impurity is likely the quaternary ammonium salt, N,N-diethyl-N,N-bis(4-bromobenzyl)ammonium bromide, formed through over-alkylation of the desired tertiary amine product.[2][3] The tertiary amine product is itself a nucleophile and can react with another molecule of 4-bromobenzyl bromide.
To minimize the formation of the quaternary ammonium salt:
-
Control Stoichiometry: Use a slight excess of diethylamine relative to 4-bromobenzyl bromide. A molar ratio of 1.2:1 (diethylamine:4-bromobenzyl bromide) is a good starting point to favor the formation of the tertiary amine.[1]
-
Slow Addition of Alkylating Agent: Adding the 4-bromobenzyl bromide solution slowly to the reaction mixture containing diethylamine can help to maintain a higher concentration of the primary nucleophile (diethylamine) and reduce the chance of the tertiary amine product reacting.
-
Route 2: Reductive Amination of 4-Bromobenzaldehyde with Diethylamine
Issue 1: Significant Amount of 4-Bromobenzyl Alcohol in the Product Mixture
-
Question: My reductive amination reaction is producing a substantial amount of 4-bromobenzyl alcohol as a byproduct. Why is this happening and how can I avoid it?
-
Answer: This side product arises from the reduction of the starting material, 4-bromobenzaldehyde, by the reducing agent before it can react with diethylamine to form the imine intermediate. This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[4]
To prevent the formation of 4-bromobenzyl alcohol:
-
Two-Step, One-Pot Procedure: First, allow sufficient time for the imine to form by mixing 4-bromobenzaldehyde and diethylamine in a suitable solvent. The formation of the imine is an equilibrium process.[5] After an appropriate time (e.g., 1-2 hours), add the sodium borohydride portion-wise to reduce the imine.
-
Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that will selectively reduce the iminium ion in the presence of the aldehyde.[1][4] This allows for a true one-pot reaction where all reagents can be mixed from the start.
-
Issue 2: Unreacted Starting Materials (Aldehyde and Amine) Remain
-
Question: Even after a prolonged reaction time, I still have significant amounts of unreacted 4-bromobenzaldehyde and diethylamine. What could be the problem?
-
Answer: Incomplete imine formation is the most likely cause. The formation of the imine from an aldehyde and a secondary amine is an equilibrium reaction.[5]
-
Removal of Water: The formation of the imine produces water as a byproduct. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic distillation.
-
Acid Catalysis: The reaction is often catalyzed by a mild acid. A small amount of acetic acid can be added to the reaction mixture to facilitate imine formation.
-
Use of a Lewis Acid: The addition of a Lewis acid, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), can enhance the formation of the imine.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for large-scale production of this compound?
A1: For large-scale production, the N-alkylation route is often preferred due to the availability and lower cost of the starting materials (diethylamine and 4-bromobenzyl bromide) and the straightforwardness of the procedure.[1]
Q2: What are the typical yields I can expect for each synthetic route?
A2: With optimized conditions, the N-alkylation route can achieve yields in the range of 84-89%.[1] The reductive amination route can also provide high yields, often in the 93-95% range, particularly on a laboratory scale.[1]
Q3: How can I purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. For the N-alkylation reaction, a basic workup is necessary to remove any unreacted diethylamine and the hydrobromide salt of the product. For the reductive amination, an aqueous workup is required to remove the borate salts and any unreacted starting materials.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. 4-Bromobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Diethylamine is a flammable and corrosive liquid. Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following tables summarize key reaction parameters for the two primary synthetic routes to this compound.
Table 1: N-Alkylation of Diethylamine with 4-Bromobenzyl Bromide
| Parameter | Condition | Purpose/Benefit |
| Reactants | 4-Bromobenzyl bromide (1.0 equiv), N-Ethylethanamine (1.2 equiv) | Primary reagents for the substitution reaction. A slight excess of the amine minimizes over-alkylation.[1] |
| Base | Potassium carbonate (2.5 equiv) | Neutralizes the HBr byproduct, driving the reaction forward.[1] |
| Solvent | Anhydrous Acetonitrile or DMF | Provides a suitable medium for the polar reaction.[1] |
| Temperature | 80–90°C (Reflux) | Enhances reaction kinetics for a reasonable reaction time.[1] |
| Duration | 12–18 hours | Allows for the reaction to proceed to completion.[1] |
Table 2: Reductive Amination of 4-Bromobenzaldehyde with Diethylamine
| Parameter | Condition | Purpose/Benefit |
| Reactants | 4-Bromobenzaldehyde (1.0 equiv), N-Ethylethanamine (1.1 equiv) | Reactants for imine formation. |
| Reducing Agent | Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces the iminium ion to the amine.[1][4] |
| Additive | Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (optional) | Enhances the formation of the imine intermediate.[1] |
| Solvent | Methanol or Ethanol | Common solvents for borohydride reductions. |
| Temperature | Room temperature | The reaction proceeds efficiently at room temperature. |
| Duration | 2-4 hours | Typically sufficient for completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
-
To a solution of diethylamine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
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Add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via Reductive Amination
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.1 equivalents) in methanol.
-
If desired, add cerium(III) chloride heptahydrate (0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the reaction pathways and potential side reactions discussed.
Caption: N-Alkylation pathway and over-alkylation side reaction.
Caption: Reductive amination pathway and aldehyde reduction side reaction.
References
"how to improve the yield of N-(4-Bromobenzyl)-N-ethylethanamine synthesis"
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Direct Alkylation Route
Q1: My reaction yield is low, and I observe a significant amount of unreacted diethylamine.
A1: This issue often arises from incomplete reaction.
-
Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. The reaction of 4-bromobenzyl bromide with diethylamine typically requires heating to proceed at a reasonable rate.[1]
-
Inefficient base: The choice and amount of base are critical for neutralizing the hydrobromic acid byproduct.[1] Consider using a stronger or more soluble base, such as potassium carbonate or cesium carbonate, to drive the reaction to completion.[1][2]
-
Solvent issues: The solubility of reagents, particularly the base, can impact the reaction rate. Ensure you are using a suitable solvent, such as acetonitrile or DMF, where the reactants are sufficiently soluble.[3][4]
Q2: I am observing the formation of a quaternary ammonium salt as a major byproduct.
A2: Over-alkylation is a common problem in the synthesis of tertiary amines.[3]
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Incorrect stoichiometry: Using an excess of the alkylating agent (4-bromobenzyl bromide) can lead to the formation of the quaternary ammonium salt.[3] A slight excess of diethylamine can help minimize this side reaction. A molar ratio of 1.2:1 (diethylamine to 4-bromobenzyl bromide) is a good starting point.[1]
-
Reaction conditions: High temperatures and prolonged reaction times can sometimes favor over-alkylation. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.
Q3: The purification of my product is difficult due to the presence of unreacted starting materials and byproducts.
A3: Proper work-up and purification techniques are essential.
-
Aqueous wash: An acidic wash (e.g., dilute HCl) can remove unreacted diethylamine. Subsequent washing with a basic solution (e.g., saturated NaHCO3) will neutralize any remaining acid.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the desired tertiary amine from starting materials and byproducts like the quaternary ammonium salt.[4][5]
-
Adsorbent treatment: Passing a solution of the crude product through a pad of adsorbent like aluminum oxide can help remove primary and secondary amine impurities.[5][6]
Reductive Amination Route
Q1: The formation of the imine intermediate seems to be slow or incomplete.
A1: Incomplete imine formation is a common bottleneck in reductive amination.
-
Water removal: The formation of an imine from an aldehyde and an amine is a condensation reaction that produces water. The presence of water can inhibit the reaction. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.[7]
-
Catalyst: The addition of a Lewis acid catalyst, such as CeCl₃·7H₂O, can enhance the rate of imine formation.[1]
Q2: I am observing the reduction of the starting aldehyde to 4-bromobenzyl alcohol.
A2: This indicates that the reducing agent is too reactive and is reducing the aldehyde before it can form the imine.
-
Choice of reducing agent: Use a milder reducing agent that selectively reduces the iminium ion in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices for this reason.[1][4][8] If using a stronger reducing agent like sodium borohydride (NaBH₄), it should be added after the imine formation is complete.[9]
-
pH control: The reaction is typically carried out under weakly acidic conditions (pH 4-5) to facilitate imine formation and protonation to the more reactive iminium ion, which is then readily reduced.[8]
Q3: My final product is contaminated with the secondary amine, N-(4-Bromobenzyl)ethanamine.
A3: This could be a result of the oxidation of the final product, although less common under reductive amination conditions. More likely, it could indicate an incomplete reaction if the starting amine was ethylamine instead of diethylamine. Ensure you are using diethylamine as the starting material.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Typical Yield (%) | Key Reagents | Common Solvents | Reaction Temperature | Advantages | Disadvantages |
| Direct Alkylation | 89 - 94[1] | 4-Bromobenzyl bromide, Diethylamine, Base (e.g., K₂CO₃) | Acetonitrile, DMF | Room Temperature to Reflux | Cost-effective, simple procedure, scalable.[1] | Risk of over-alkylation, potential for side reactions.[3] |
| Reductive Amination | 93 - 95[1] | 4-Bromobenzaldehyde, Diethylamine, Reducing Agent (e.g., NaBH₄, NaBH₃CN) | Methanol, Dichloromethane | Room Temperature | High yields, good for laboratory scale, avoids over-alkylation.[1][8] | Requires careful control of reducing agent, potential for aldehyde reduction. |
| Palladium-Catalyzed Coupling | up to 99[1] | 4-Bromobenzyl bromide, Diethylamine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | Toluene | Elevated (e.g., 110°C)[1] | Very high yields and purity.[1] | High cost of catalyst and ligands, requires inert atmosphere.[1] |
Experimental Protocols
Protocol 1: Synthesis via Direct Alkylation
This protocol describes the synthesis of this compound by the direct alkylation of diethylamine with 4-bromobenzyl bromide.
Materials:
-
4-Bromobenzyl bromide
-
Diethylamine
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of diethylamine (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl to remove excess diethylamine.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis via Reductive Amination
This protocol details the synthesis of this compound from 4-bromobenzaldehyde and diethylamine using sodium triacetoxyborohydride.
Materials:
-
4-Bromobenzaldehyde
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if further purification is required.
Mandatory Visualization
References
- 1. This compound | 4885-19-2 | Benchchem [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 6. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]
Technical Support Center: Chromatography Purification of N-(4-Bromobenzyl)-N-ethylethanamine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals purifying N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine, using chromatography.
Troubleshooting Guide
The primary challenge in the purification of this compound and other basic amines via silica gel chromatography is the interaction between the basic amine and the acidic silanol groups on the silica surface.[1][2] This can lead to poor separation, peak tailing, and irreversible adsorption of the compound.[2] The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | Strong interaction between the basic tertiary amine and acidic silica gel. | 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonia in the mobile phase to neutralize the acidic silanol groups.[3] 2. Use an Amine-Functionalized Column: Employ a column packed with aminopropyl-modified silica gel (NH2 column) to provide a more basic surface.[1] 3. Switch to Alumina: Use neutral or basic alumina as the stationary phase instead of silica gel.[4] |
| Compound Does Not Elute | The compound is irreversibly adsorbed onto the acidic silica gel column.[2] | 1. Increase Eluent Polarity Drastically: If using a modifier, try a more aggressive solvent system, such as 5-10% methanol (containing 1-2% ammonia) in dichloromethane.[1][5] 2. Change Stationary Phase: Switch to an amine-functionalized silica column or alumina.[4] 3. Consider Reversed-Phase: Use reversed-phase chromatography with a high pH mobile phase to ensure the amine is in its free-base, more lipophilic form.[3] |
| Poor Separation from Impurities | - Co-elution with starting materials (e.g., 4-bromobenzyl bromide, diethylamine). - Inappropriate solvent system. | 1. Optimize Solvent System: Develop a solvent system using TLC (ideally NH2-functionalized TLC plates if using an NH2 column) to achieve an Rf value of 0.1-0.4 for the target compound. 2. Run a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity to better resolve compounds with close Rf values.[6] |
| Product Degradation | The compound is sensitive to the acidic nature of the silica gel. | 1. Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with a solvent system containing triethylamine before loading the sample.[6] 2. Use a Less Acidic Stationary Phase: Utilize an amine-functionalized column or alumina.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking on a standard silica gel column?
A: this compound is a tertiary amine, which is basic.[8] The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel through hydrogen bonding and ionic interactions.[2] This strong binding causes the compound to move unevenly down the column, resulting in significant peak tailing or streaking.
Q2: What is the benefit of adding triethylamine (TEA) to my mobile phase?
A: Adding a small amount of a competing amine like triethylamine (0.5-2% v/v) "neutralizes" the acidic sites on the silica gel.[3][7] The TEA preferentially interacts with the silanol groups, preventing your target amine from binding too strongly. This leads to more symmetrical peaks and improved elution. However, a drawback is that the TEA must be removed from the collected fractions after purification.
Q3: When should I consider using an amine-functionalized (NH2) column?
A: An amine-functionalized column is an excellent alternative to adding a mobile phase modifier. The aminopropyl groups bonded to the silica create a slightly basic surface, which repels basic compounds and minimizes unwanted interactions with any remaining silanols. This often results in sharper peaks and better separation without the need to remove a modifier post-purification. They are highly recommended for routine purification of basic compounds.
Q4: Can I use reversed-phase chromatography for this purification?
A: Yes, reversed-phase chromatography can be very effective. For basic amines, it is best to use a mobile phase with an alkaline pH (e.g., water/acetonitrile with 0.1% TEA).[3] At a high pH, the amine will be in its neutral, free-base form, making it more hydrophobic (lipophilic) and allowing for better retention and separation on a C18 column.[3]
Q5: What are some potential impurities from the synthesis I should be trying to separate?
A: The synthesis of this compound typically involves the alkylation of diethylamine with 4-bromobenzyl bromide.[8] Potential impurities include:
-
Unreacted 4-bromobenzyl bromide: Less polar than the product.
-
Unreacted diethylamine: Very polar, may stick to the column or require a highly polar eluent.
-
Over-alkylation products: Potential formation of a quaternary ammonium salt, which would be highly polar and likely remain at the baseline in normal phase.
Quantitative Data Summary
The following table provides representative starting conditions for different chromatography techniques. The optimal conditions should be determined empirically, starting with Thin Layer Chromatography (TLC).
| Technique | Stationary Phase | Example Mobile Phase | Modifier | Key Considerations |
| Normal Phase | Silica Gel | Hexane / Ethyl Acetate | 1-2% Triethylamine (TEA) | Modifier is necessary to prevent tailing but must be removed later.[9] |
| Modified Normal Phase | Amine-functionalized Silica (NH2) | Dichloromethane / Methanol or Hexane / Ethyl Acetate | None | Ideal for basic compounds; eliminates the need for a modifier.[7] |
| Reversed Phase | C18 Silica | Acetonitrile / Water | 0.1% Triethylamine (TEA) or Ammonium Hydroxide | High pH mobile phase increases retention of the basic amine.[3] |
| Alternative Normal Phase | Neutral or Basic Alumina | Hexane / Ethyl Acetate | None | A good alternative to silica for acid-sensitive or basic compounds.[4] |
Experimental Protocols
Protocol 1: Flash Chromatography using Silica Gel with a Triethylamine Modifier
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Solvent System Selection: On a silica TLC plate, develop a solvent system (e.g., Hexane/Ethyl Acetate) that gives the target compound an Rf of ~0.2-0.3. Add 1% TEA to the developing solvent to confirm improved spot shape.
-
Column Packing: Wet pack a silica gel column with the chosen non-polar solvent (e.g., Hexane) containing 1% TEA. Ensure the column is packed uniformly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]
-
Elution: Begin elution with the determined mobile phase containing 1% TEA. If separation is difficult, a gradient elution can be performed by slowly increasing the percentage of the polar solvent.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Post-Purification: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TEA.
Protocol 2: Flash Chromatography using an Amine-Functionalized (NH2) Column
-
Solvent System Selection: Use an NH2-functionalized TLC plate to find a suitable mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Adjust the solvent ratio to achieve an Rf value between 0.1 and 0.4 for the target compound. No basic modifier is needed.
-
Column Equilibration: Equilibrate the pre-packed NH2 column with the initial mobile phase for at least 3-5 column volumes.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or the solvent used for the crude reaction mixture and inject it onto the column.
-
Elution: Run the chromatography using the pre-determined solvent system. A linear gradient is often effective. For example, start with 100% DCM and run a linear gradient to 5% Methanol over 10 column volumes.
-
Fraction Collection: Collect fractions and analyze via TLC to locate the purified product.
-
Post-Purification: Combine the pure fractions and evaporate the solvent. No modifier needs to be removed.
Visualizations
Caption: Troubleshooting workflow for amine purification.
Caption: Root cause analysis of amine purification issues.
References
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. This compound | 4885-19-2 | Benchchem [benchchem.com]
- 9. rsc.org [rsc.org]
"optimization of reaction conditions for N-(4-Bromobenzyl)-N-ethylethanamine synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via direct N-alkylation or reductive amination.
Method 1: Direct N-Alkylation of Diethylamine with 4-Bromobenzyl Bromide
Question: My reaction is slow or incomplete. How can I improve the reaction rate and conversion?
Answer:
Several factors can influence the rate of a nucleophilic substitution reaction like this N-alkylation. Here are some troubleshooting steps:
-
Temperature: Ensure the reaction temperature is optimal. For this reaction, temperatures ranging from room temperature to the reflux temperature of the solvent are often employed. If you are running the reaction at room temperature, consider gently heating it to 40-60 °C.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile. If your reaction is sluggish in a less polar solvent, switching to ACN or DMF could accelerate the reaction.
-
Base: The strength and solubility of the base are important. A stronger, more soluble base can increase the rate of deprotonation of any generated HBr, preventing the protonation of diethylamine and thus keeping it available as a nucleophile. Consider switching from a weaker base like sodium bicarbonate to a stronger one like potassium carbonate or even cesium carbonate.
-
Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the base is not fully soluble.
Question: My yield is low. What are the potential causes and how can I improve it?
Answer:
Low yields can result from several issues. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction time or increasing the temperature. |
| Side Reactions (Over-alkylation) | The product, a tertiary amine, can sometimes react further with the alkylating agent to form a quaternary ammonium salt.[1] To minimize this, use a slight excess of diethylamine (e.g., 1.2 equivalents) relative to 4-bromobenzyl bromide.[2] |
| Loss during Work-up | The product is a tertiary amine and can be soluble in acidic aqueous solutions. During an acidic wash to remove unreacted diethylamine, ensure the pH is not too low. Back-extract the aqueous layer with an organic solvent to recover any dissolved product. |
| Product Volatility | While this compound is not highly volatile, some loss can occur during solvent removal under high vacuum and elevated temperatures. Use moderate temperature and vacuum for solvent evaporation. |
| Impure Reagents | Ensure the 4-bromobenzyl bromide and diethylamine are of high purity. Impurities in the starting materials can lead to side reactions and lower yields. |
Question: I am observing multiple spots on my TLC plate. What are these byproducts and how can I avoid them?
Answer:
The presence of multiple spots on your TLC plate indicates a mixture of compounds. Here's how to identify and mitigate them:
-
Starting Materials: One or two of the spots will likely correspond to your starting materials, 4-bromobenzyl bromide and diethylamine (the latter may not be UV active). You can confirm this by running TLCs of the individual starting materials alongside your reaction mixture.
-
Over-alkylation Product: A common byproduct is the quaternary ammonium salt formed from the reaction of the product with another molecule of 4-bromobenzyl bromide. This salt is typically highly polar and will have a very low Rf value, often remaining at the baseline. To avoid this, as mentioned before, use a slight excess of diethylamine.
-
Hydrolysis of Alkylating Agent: 4-Bromobenzyl bromide can be sensitive to moisture and can hydrolyze to 4-bromobenzyl alcohol, especially if the reaction is run for an extended period or if wet solvents are used. This alcohol will appear as a separate spot on the TLC. Ensure you are using anhydrous solvents.
A typical TLC setup for monitoring this reaction would use a non-polar eluent system like Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v). The product, being a tertiary amine, will be more polar than the starting 4-bromobenzyl bromide but less polar than the potential 4-bromobenzyl alcohol byproduct. The quaternary ammonium salt will be significantly more polar than all other components.
Method 2: Reductive Amination of 4-Bromobenzaldehyde with Diethylamine
Question: My reductive amination reaction is not working, and I only see my starting aldehyde on the TLC.
Answer:
The key to a successful reductive amination is the formation of the iminium ion intermediate, which is then reduced. If the reaction is not proceeding, consider the following:
-
Imine/Iminium Formation: The formation of the imine from the aldehyde and amine is an equilibrium process. To drive the equilibrium towards the imine, you can:
-
Use a dehydrating agent: Adding molecular sieves (3Å or 4Å) can remove the water formed during imine formation.
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.
-
-
Reducing Agent: The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent that is often effective for reductive aminations and can be added directly to the mixture of the aldehyde and amine.[3][4] If you are using a stronger reducing agent like sodium borohydride (NaBH4), it may be reducing your aldehyde before it has a chance to form the imine.[3] If using NaBH4, it is often best to first stir the aldehyde and amine together for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[5]
Question: I am getting a significant amount of 4-bromobenzyl alcohol as a byproduct. How can I prevent this?
Answer:
The formation of 4-bromobenzyl alcohol indicates that your reducing agent is reducing the starting aldehyde directly.
-
Choice of Reducing Agent: As mentioned above, NaBH4 can reduce aldehydes. Switching to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) will favor the reduction of the iminium ion over the aldehyde.[3][6]
-
Stepwise Procedure: If you must use NaBH4, ensure you allow sufficient time for the imine to form before adding the reducing agent.[4][5]
Question: My final product is difficult to purify. What are some common impurities and how can I remove them?
Answer:
Common impurities in reductive amination include unreacted starting materials and the alcohol byproduct.
-
Unreacted Aldehyde and Alcohol Byproduct: These can often be removed by column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate should allow for the separation of the less polar aldehyde and alcohol from the more polar amine product.
-
Unreacted Diethylamine: Diethylamine is volatile and can often be removed under reduced pressure. Alternatively, an acidic wash (e.g., with dilute HCl) during the work-up will protonate the amine and extract it into the aqueous layer. Be sure to then neutralize the aqueous layer and extract with an organic solvent to recover your product.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is better for large-scale synthesis, direct alkylation or reductive amination?
A1: For large-scale production, direct alkylation is often preferred due to the lower cost and ready availability of the starting materials (4-bromobenzyl bromide and diethylamine) and the simpler workup procedure.[2]
Q2: What is a typical yield for the synthesis of this compound?
A2: With optimized conditions, both methods can provide good to excellent yields. Direct alkylation can achieve yields in the range of 85-95%, while reductive amination can also yield products in the 90-95% range.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: You should expect to see signals corresponding to the aromatic protons of the bromobenzyl group, a singlet for the benzylic methylene (-CH2-) protons, a quartet for the methylene protons of the ethyl groups (-CH2CH3), and a triplet for the methyl protons of the ethyl groups (-CH2CH3).
-
13C NMR: You should observe distinct signals for the aromatic carbons, the benzylic carbon, and the two different carbons of the ethyl groups.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product (242.16 g/mol for C11H16BrN).
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?
A4: While experimental conditions can cause slight variations, the expected chemical shifts are approximately:
-
1H NMR (in CDCl3):
-
~7.45 ppm (d, 2H, aromatic protons ortho to Br)
-
~7.20 ppm (d, 2H, aromatic protons meta to Br)
-
~3.50 ppm (s, 2H, benzylic -CH2-)
-
~2.50 ppm (q, 4H, ethyl -CH2-)
-
~1.05 ppm (t, 6H, ethyl -CH3)
-
-
13C NMR (in CDCl3):
-
~139 ppm (aromatic C-CH2)
-
~131 ppm (aromatic C-H)
-
~130 ppm (aromatic C-H)
-
~121 ppm (aromatic C-Br)
-
~58 ppm (benzylic -CH2-)
-
~47 ppm (ethyl -CH2-)
-
~12 ppm (ethyl -CH3)
-
Q5: Are there any safety precautions I should be aware of?
A5: Yes, always follow standard laboratory safety procedures.
-
4-Bromobenzyl bromide is a lachrymator and can cause skin and eye irritation.[7][8] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethylamine is a flammable and corrosive liquid. It should also be handled in a fume hood with appropriate PPE.
-
Sodium borohydride and sodium triacetoxyborohydride are water-reactive and can release flammable hydrogen gas. Handle with care and avoid contact with water.
Experimental Protocols
Protocol 1: Direct N-Alkylation
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethylamine (1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile, 10 mL per 1 g of 4-bromobenzyl bromide).
-
Addition of Base: Add a solid base such as potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Dissolve 4-bromobenzyl bromide (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid base. Wash the solid with a small amount of the solvent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Column Chromatography (if necessary): Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Protocol 2: Reductive Amination
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 15 mL per 1 g of aldehyde).
-
Imine Formation (Optional but recommended): Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) and stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the direct N-alkylation synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | 4885-19-2 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. youtube.com [youtube.com]
- 7. 4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromobenzyl bromide 98 589-15-1 [sigmaaldrich.com]
"minimizing impurities in the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary methods: Reductive Amination and Direct Alkylation .
Reductive Amination Route
This method involves the reaction of 4-bromobenzaldehyde with diethylamine to form an imine intermediate, which is then reduced to the target tertiary amine.
FAQ 1: My reaction yield is low. What are the possible causes and solutions?
| Potential Cause | Troubleshooting/Solution |
| Incomplete imine formation | - Ensure anhydrous reaction conditions, as water can hydrolyze the imine. Consider using a dehydrating agent like magnesium sulfate or molecular sieves. - An acid catalyst (e.g., a catalytic amount of acetic acid) can facilitate imine formation. |
| Inefficient reduction of the imine | - Verify the quality and stoichiometry of the reducing agent. Sodium borohydride (NaBH₄) is a common choice, but for more controlled reductions, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can be used, as they are less likely to reduce the starting aldehyde.[1][2][3] - Ensure the reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C) to manage the reaction exotherm. |
| Side reaction: Reduction of 4-bromobenzaldehyde | - If using a strong reducing agent like NaBH₄, ensure the imine has had sufficient time to form before adding the reductant.[2] - Switch to a milder reducing agent that selectively reduces the iminium ion over the aldehyde, such as NaBH(OAc)₃.[3] |
| Work-up and purification losses | - During aqueous work-up, ensure the pH is appropriately basic (pH > 10) to keep the amine in its free base form for efficient extraction into an organic solvent. - Optimize the extraction solvent system. A combination of ethers and hydrocarbons might be effective. |
FAQ 2: I am observing significant amounts of unreacted 4-bromobenzaldehyde in my crude product. How can I address this?
This issue points towards either incomplete imine formation or a faster reduction of the imine than its formation.
-
To promote imine formation:
-
Increase the reaction time for the initial condensation of the aldehyde and amine before adding the reducing agent.
-
As mentioned in FAQ 1, ensure anhydrous conditions and consider using a catalytic amount of acid.
-
FAQ 3: My final product is contaminated with 4-bromobenzyl alcohol. What went wrong?
The presence of 4-bromobenzyl alcohol indicates that the reducing agent reduced the starting 4-bromobenzaldehyde.
-
To minimize alcohol formation:
-
Add the reducing agent only after confirming the formation of the imine (e.g., by TLC or a quick NMR of an aliquot).
-
Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce imines in the presence of aldehydes.[3]
-
FAQ 4: How can I remove the unreacted diethylamine from my final product?
-
Acidic Wash: During the work-up, perform an extraction with a dilute acid solution (e.g., 1M HCl). The diethylamine will form a water-soluble salt and be removed in the aqueous layer. Be sure to then basify the organic layer to recover your tertiary amine product.
-
Vacuum: Diethylamine is volatile and can often be removed under high vacuum.
Direct Alkylation Route
This method involves the direct reaction of 4-bromobenzyl halide (typically the bromide) with diethylamine.
FAQ 5: My reaction is messy, and I have a mixture of products. How can I improve the selectivity for the tertiary amine?
Direct alkylation of secondary amines can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt.[4]
| Potential Cause | Troubleshooting/Solution |
| Over-alkylation | - Carefully control the stoichiometry. Use a slight excess of diethylamine to 4-bromobenzyl bromide to favor the formation of the tertiary amine.[1] - Add the 4-bromobenzyl bromide slowly to a solution of diethylamine to maintain an excess of the amine throughout the reaction. |
| Unreacted starting materials | - Increase the reaction temperature or time. The reaction is often performed at elevated temperatures.[1] - Ensure an appropriate base (e.g., potassium carbonate) is used to neutralize the HBr formed during the reaction.[1] |
FAQ 6: I have a salt-like byproduct that is insoluble in my extraction solvent. What is it and how do I deal with it?
This is likely the N,N-diethyl-N-(4-bromobenzyl)ammonium bromide, the quaternary ammonium salt formed from over-alkylation.
-
Prevention: The best approach is to prevent its formation by following the suggestions in FAQ 5.
-
Removal:
-
This salt is often insoluble in common organic solvents used for extraction (like diethyl ether or hexanes) and can sometimes be removed by filtration.
-
During an aqueous work-up, the quaternary ammonium salt will remain in the aqueous phase.
-
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound using different methods. Purity is often reported as >95% after purification.
| Synthetic Method | Key Reagents | Typical Yield | Reference |
| Reductive Amination | 4-bromobenzaldehyde, diethylamine, NaBH₄, CeCl₃·7H₂O | 93-95% | [1] |
| Direct Alkylation (Grignard variant) | Benzylmagnesium bromide analog, N-ethylethanamine | 84-89% | [1] |
| Palladium-catalyzed Coupling | N-(4-bromobenzyl)carbamate, diethylamine, Pd₂(dba)₃, BINAP | 99% | [1] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is based on the condensation of 4-bromobenzaldehyde with diethylamine followed by in-situ reduction with sodium borohydride.[1]
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
Add diethylamine (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.2 equivalents) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Synthesis via Direct Alkylation
This protocol describes the direct N-alkylation of diethylamine with 4-bromobenzyl bromide.[1]
-
Reaction Setup:
-
To a solution of diethylamine (1.2 equivalents) in a polar aprotic solvent like acetonitrile, add a base such as potassium carbonate (1.5 equivalents).
-
Heat the mixture to a gentle reflux.
-
-
Addition of Alkylating Agent:
-
Slowly add a solution of 4-bromobenzyl bromide (1 equivalent) in acetonitrile to the refluxing mixture over 30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting material by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts and excess diethylamine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the product by column chromatography.
-
Visualizations
Troubleshooting Logic for Reductive Amination
Caption: Troubleshooting decision tree for reductive amination.
Experimental Workflow for Reductive Amination
Caption: Step-by-step workflow for reductive amination synthesis.
Troubleshooting Logic for Direct Alkylation
Caption: Troubleshooting decision tree for direct alkylation.
Experimental Workflow for Direct Alkylation
Caption: Step-by-step workflow for direct alkylation synthesis.
References
"N-(4-Bromobenzyl)-N-ethylethanamine stability and storage conditions"
This technical support guide provides essential information on the stability and storage of N-(4-Bromobenzyl)-N-ethylethanamine (CAS No: 4885-19-2) for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: Is this compound sensitive to air or moisture?
As a tertiary amine, this compound can be susceptible to oxidation over time, especially when exposed to air and light.[1] While it is not reported to be acutely sensitive, prolonged exposure can lead to the formation of amine oxides or other degradation products. It is best practice to handle the compound under an inert atmosphere, particularly for long-term storage or when aliquoting.
Q3: What are the known incompatibilities for this compound?
This compound should be stored away from strong oxidizing agents, as the tertiary amine group can be oxidized.[1] It is also advisable to avoid contact with strong acids, as it can form salts, and strong bases.
Q4: What are the potential degradation pathways for this compound?
The primary degradation pathways for this compound are likely to involve:
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides. The benzylic position can also be a site of oxidation.[1]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can potentially lead to the cleavage of the C-N or C-Br bonds.[1]
-
Reductive Dehalogenation: The carbon-bromine bond can undergo reductive cleavage, although this typically requires specific catalytic conditions.[1]
Q5: What are the physical and chemical properties of this compound?
Please refer to the table below for a summary of the key physical and chemical properties.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C11H16BrN | Wakschem.com[2] |
| Molecular Weight | 242.155 g/mol | Wakschem.com[2] |
| Boiling Point | 264.8 ± 15.0 °C at 760 mmHg | Wakschem.com[2] |
| Density | 1.2 ± 0.1 g/cm³ | Wakschem.com[2] |
| Flash Point | 114.0 ± 20.4 °C | Wakschem.com[2] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | Wakschem.com[2] |
| LogP | 3.81 | Wakschem.com[2] |
| Refractive Index | 1.539 | Wakschem.com[2] |
Troubleshooting Guide
Issue: Unexpected experimental results or loss of compound activity.
This could be due to the degradation of this compound. Follow the troubleshooting workflow below to investigate potential stability issues.
Caption: Troubleshooting workflow for investigating suspected degradation of this compound.
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not publicly available, a general approach to assess the purity and identify potential degradation products would involve the following:
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Stationary Phase: C18 reverse-phase column.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 220-280 nm for a bromobenzyl moiety).
-
Procedure: A sample of the compound is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The retention time and peak area of the main compound are compared to a reference standard or a freshly opened batch. The appearance of new peaks or a decrease in the main peak area can indicate degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiment: ¹H NMR and ¹³C NMR.
-
Procedure: A small sample of the compound is dissolved in the deuterated solvent and analyzed. The resulting spectra should be compared to the expected chemical shifts and coupling constants for this compound. The presence of unexpected signals could indicate the formation of degradation products.
Disclaimer: The information provided is based on available chemical data and general principles for similar compounds. A specific Safety Data Sheet (SDS) with comprehensive stability data for this compound (CAS 4885-19-2) was not found. It is recommended to handle this compound with care and in accordance with good laboratory practices.
References
"handling and safety precautions for N-(4-Bromobenzyl)-N-ethylethanamine"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-(4-Bromobenzyl)-N-ethylethanamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, with a strong emphasis on safe handling and emergency procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
To minimize exposure, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5][6] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4]
Q3: How should I properly store this compound?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents.[3]
Q4: What should I do in case of accidental skin or eye contact?
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing.[4] If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.[8]
Q5: What is the appropriate response to a spill?
In the event of a spill, evacuate the area and ensure adequate ventilation.[2][4] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[8] Collect the absorbed material into a suitable container for disposal.[2] Do not allow the material to enter drains or waterways.[7]
Q6: How should I dispose of waste containing this compound?
Dispose of chemical waste in accordance with all local, state, and federal regulations.[2][8] Do not dispose of it down the drain.[7]
Quantitative Data
A comprehensive toxicological profile for this compound is not available. However, the following physical and chemical properties have been reported:
| Property | Value | Reference |
| Molecular Formula | C11H16BrN | [9] |
| Molecular Weight | 242.16 g/mol | [9] |
Experimental Protocols
General Protocol for Nucleophilic Substitution
This compound can be used as a substrate in nucleophilic substitution reactions. The following is a generalized protocol and should be adapted and optimized for specific reaction conditions.
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., acetonitrile or dimethylformamide).
-
Reagent Addition: Add the desired nucleophile to the reaction mixture. The stoichiometry will depend on the specific reaction.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an appropriate aqueous solution.
-
Extraction: Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product using a suitable technique such as column chromatography or recrystallization.
-
Characterization: Characterize the purified product using analytical methods such as NMR, IR, and mass spectrometry.
Visualizations
Diagram 1: General Handling Workflow
Caption: Workflow for handling this compound.
Diagram 2: Spill Response Procedure
Caption: Logical steps for responding to a chemical spill.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. farnell.com [farnell.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 4885-19-2 | Benchchem [benchchem.com]
"avoiding over-alkylation in the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine. Our aim is to address common challenges, with a particular focus on avoiding over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two primary synthetic routes for this compound:
-
Direct Alkylation: This method involves the reaction of diethylamine with a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide). It is a straightforward nucleophilic substitution reaction.[1]
-
Reductive Amination: This two-step, one-pot method involves the reaction of 4-bromobenzaldehyde with diethylamine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[2] This method is often preferred to avoid the over-alkylation issues common with direct alkylation.[2]
Q2: What is over-alkylation and why is it a concern in the synthesis of this compound?
A2: Over-alkylation is a common side reaction in the direct alkylation of amines, where the desired tertiary amine product acts as a nucleophile and reacts further with the alkylating agent.[3] In the synthesis of this compound, this leads to the formation of a quaternary ammonium salt, N,N-diethyl-N,N-bis(4-bromobenzyl)ammonium bromide. This byproduct can be difficult to separate from the desired product, leading to lower yields and purification challenges.[3]
Q3: How can I minimize over-alkylation in the direct alkylation method?
A3: To minimize the formation of the quaternary ammonium salt, several strategies can be employed:
-
Control Stoichiometry: Using a slight excess of diethylamine can help to ensure the 4-bromobenzyl bromide is consumed before it can react with the product.
-
Slow Addition of Alkylating Agent: Adding the 4-bromobenzyl bromide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, disfavoring the second alkylation step.
-
Choice of Base: A non-nucleophilic, sterically hindered base, such as Hünig's base (N,N-diisopropylethylamine), can be used to neutralize the HBr byproduct without competing in the alkylation reaction or promoting quaternization.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the over-alkylation reaction more effectively than the desired alkylation.
Q4: Which synthetic method, direct alkylation or reductive amination, is generally recommended?
A4: For higher purity and to avoid the challenges of over-alkylation, reductive amination is generally the recommended method for the synthesis of tertiary amines like this compound.[2][5] While direct alkylation may seem more straightforward, controlling the reaction to prevent the formation of quaternary ammonium salts can be difficult.[3] Reductive amination offers a more controlled, one-pot procedure that typically results in higher yields of the desired tertiary amine with fewer purification steps.[2]
Q5: How can I monitor the progress of the reaction and detect the formation of the over-alkylation byproduct?
A5: The progress of the reaction and the presence of byproducts can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): TLC can be used to qualitatively track the consumption of starting materials and the formation of the product and byproducts. The quaternary ammonium salt, being highly polar, will typically have a much lower Rf value than the tertiary amine product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the volatile components of the reaction mixture, including the desired product and any remaining starting materials. Note that the quaternary ammonium salt is not volatile and will not be detected by GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for monitoring the reaction. The formation of the desired product can be confirmed by the appearance of the benzylic protons' signal. The over-alkylation product can be identified by a downfield shift of the signals corresponding to the protons on the carbons attached to the positively charged nitrogen atom.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Direct Alkylation
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently. - Extend the reaction time. - Increase the reaction temperature, but monitor for increased byproduct formation. |
| Loss of Product during Workup | - Ensure the pH of the aqueous layer is sufficiently basic during extraction to keep the tertiary amine in its free base form, which is more soluble in organic solvents. - Perform multiple extractions with the organic solvent. |
| Significant Over-alkylation | - See the troubleshooting guide for "High Levels of Quaternary Ammonium Salt Formation". |
| Hydrolysis of 4-bromobenzyl bromide | - Ensure all reagents and solvents are anhydrous. The presence of water can lead to the formation of 4-bromobenzyl alcohol. |
Issue 2: High Levels of Quaternary Ammonium Salt Formation in Direct Alkylation
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | - Use a 1.1 to 1.5 molar excess of diethylamine relative to 4-bromobenzyl bromide. |
| Rapid Addition of Alkylating Agent | - Add the 4-bromobenzyl bromide dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using an addition funnel. |
| Inappropriate Base | - Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base) instead of bases like potassium carbonate or triethylamine.[4] |
| High Reaction Temperature | - Conduct the reaction at a lower temperature (e.g., room temperature or slightly elevated) and monitor the progress over a longer period. |
Issue 3: Incomplete Reaction or Low Yield in Reductive Amination
| Possible Cause | Suggested Solution |
| Inefficient Imine/Iminium Ion Formation | - Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration step in imine formation.[6] - Ensure anhydrous conditions, as water can inhibit imine formation. |
| Decomposition of Reducing Agent | - Use a stable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3), which is milder and more selective than sodium borohydride.[7] - Add the reducing agent portion-wise to control the reaction rate. |
| Incorrect pH | - The pH of the reaction is crucial for imine formation and the stability of the reducing agent. A slightly acidic pH (around 5-6) is generally optimal. |
| Steric Hindrance | - While less of an issue with diethylamine, highly hindered amines or aldehydes may require longer reaction times or the use of a Lewis acid catalyst to promote imine formation. |
Experimental Protocols
Protocol 1: Direct Alkylation of Diethylamine with 4-Bromobenzyl Bromide
Materials:
-
Diethylamine
-
4-Bromobenzyl bromide
-
N,N-Diisopropylethylamine (Hünig's base)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add diethylamine (1.2 equivalents) and anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (1.5 equivalents).
-
Dissolve 4-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile and add it to the dropping funnel.
-
Add the 4-bromobenzyl bromide solution dropwise to the stirred reaction mixture over 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination of 4-Bromobenzaldehyde with Diethylamine
Materials:
-
4-Bromobenzaldehyde
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)[7]
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 equivalent) and anhydrous DCM.
-
Add diethylamine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.
-
Add the NaBH(OAc)3 slurry portion-wise to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the two synthetic routes. Note that specific results can vary based on the exact conditions and scale of the reaction.
| Parameter | Direct Alkylation | Reductive Amination |
| Primary Reactants | Diethylamine, 4-Bromobenzyl bromide | Diethylamine, 4-Bromobenzaldehyde |
| Key Reagents | Base (e.g., K2CO3, DIPEA) | Reducing Agent (e.g., NaBH(OAc)3) |
| Typical Solvent | Acetonitrile, DMF | Dichloromethane, 1,2-Dichloroethane |
| Reaction Temperature | 0 °C to reflux | Room Temperature |
| Typical Reaction Time | 12 - 24 hours | 12 - 24 hours |
| Reported Yields | Variable (can be high, but often compromised by over-alkylation) | Generally high (often >90%) |
| Primary Byproduct | Quaternary ammonium salt | Unreacted starting materials (if incomplete) |
| Purification Method | Column Chromatography (can be challenging to separate from byproduct) | Column Chromatography |
Visualizations
Caption: Comparison of synthetic pathways for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. This compound | 4885-19-2 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Improving Reaction Selectivity of N-(4-Bromobenzyl)-N-ethylethanamine
Welcome to the technical support center for reactions involving N-(4-Bromobenzyl)-N-ethylethanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the selectivity of their chemical transformations.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential solutions in a question-and-answer format.
Issue 1: Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)
Question: I am performing a Suzuki or Buchwald-Hartwig coupling with this compound and observing significant side products such as homocoupling of the boronic acid/ester or hydrodehalogenation (loss of bromine). How can I improve the selectivity for my desired cross-coupled product?
Answer: Poor selectivity in palladium-catalyzed cross-coupling reactions often stems from suboptimal choice of ligands, base, or reaction conditions. Here are several troubleshooting steps to improve the selectivity:
-
Ligand Selection: The choice of phosphine ligand is critical for promoting the desired reductive elimination pathway over side reactions.[1] For sterically hindered substrates, bulky, electron-rich ligands are often more effective. Consider switching to ligands like SPhos, XPhos, or RuPhos, which have been shown to improve yields and selectivity in challenging coupling reactions.[2][3]
-
Catalyst System: If you are generating the active Pd(0) catalyst in situ, consider using a pre-formed catalyst complex, such as an XPhos Pd G4 precatalyst. This can lead to more consistent results and higher activity.
-
Base Selection: The strength and nature of the base can significantly impact the reaction outcome. For Suzuki couplings, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize side reactions.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[2] However, if side reactions are prevalent, screening different bases is recommended.
-
Solvent System: The polarity and coordinating ability of the solvent can influence catalyst activity and stability. Aprotic solvents like toluene, dioxane, or THF are commonly used. For Suzuki couplings, the addition of water can be beneficial, but the ratio of organic solvent to water should be optimized.[5]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to suppress side reactions. Consider lowering the temperature and monitoring the reaction progress over a longer period.
-
Oxygen Exclusion: Rigorous exclusion of oxygen is crucial, as it can lead to catalyst deactivation and promote side reactions. Ensure your reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[5]
Issue 2: Unwanted N-Dealkylation or N-Debenzylation
Question: During my reaction, I am observing the formation of N-(4-Bromobenzyl)ethanamine or diethylamine, indicating cleavage of the ethyl or benzyl group from the tertiary amine. How can I prevent this N-dealkylation/debenzylation?
Answer: N-dealkylation and N-debenzylation can occur under various conditions, including oxidative or reductive environments. Here’s how to address this issue:
-
Avoid Harsh Reducing Agents: If your reaction involves a reduction step, be mindful of the reducing agent used. Catalytic hydrogenation with certain palladium catalysts can lead to N-debenzylation.[6][7] Consider using alternative, milder reducing agents if the benzyl group needs to remain intact.
-
Control Oxidative Conditions: Oxidative N-dealkylation can be catalyzed by certain metal complexes or occur in the presence of strong oxidants.[8] If your reaction conditions are oxidative, try to minimize the exposure of the starting material to the oxidant or choose a more selective oxidizing agent.
-
Protecting Group Strategy: If the tertiary amine is intended to be a stable part of the final molecule but is proving to be labile, consider if an alternative synthetic route is possible where the tertiary amine is formed at a later stage, thus avoiding harsh conditions.
Issue 3: Formation of Quaternary Ammonium Salts
Question: My reaction mixture shows the formation of a polar, insoluble material which I suspect is a quaternary ammonium salt from the reaction of this compound with an alkylating agent in my reaction. How can I avoid this side reaction?
Answer: Quaternization is a common side reaction of tertiary amines in the presence of electrophiles. To minimize this:
-
Stoichiometry Control: Carefully control the stoichiometry of any alkylating agents or electrophiles in your reaction. Use of excess electrophile will favor quaternization.
-
Nucleophile Competition: If your desired reaction involves another nucleophile, ensure its concentration and reactivity are sufficient to outcompete the tertiary amine of your starting material.
-
Temperature Management: Quaternization is often accelerated at higher temperatures. Running the reaction at a lower temperature may reduce the rate of this side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Suzuki couplings involving this compound?
A1: The most common side products are the homocoupling of the boronic acid or ester to form a biaryl species, and hydrodehalogenation of the this compound to yield N-benzyl-N-ethylethanamine.[5][9]
Q2: Which ligands are generally recommended for Buchwald-Hartwig amination with this compound as the aryl bromide component?
A2: For the Buchwald-Hartwig amination of aryl bromides, sterically hindered biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are generally recommended to achieve high yields and good selectivity.[2][3]
Q3: Can the tertiary amine in this compound interfere with cross-coupling reactions?
A3: Yes, the lone pair on the nitrogen can potentially coordinate to the palladium center, which could inhibit catalysis. However, in many cases, the phosphine ligand will preferentially coordinate to the palladium. If catalyst inhibition is suspected, using a more strongly coordinating phosphine ligand or a higher catalyst loading may be beneficial.
Q4: How can I purify my desired product from unreacted this compound and side products?
A4: Purification can typically be achieved using column chromatography on silica gel. The polarity of the desired product will depend on the specific reaction. A gradient elution system, for example with hexanes and ethyl acetate, can be used to separate the non-polar side products (like homocoupled arenes), the starting material, and the more polar desired product.
Data Presentation
The following tables summarize illustrative quantitative data for improving selectivity in key reactions. Note that these are representative examples based on general principles of cross-coupling reactions, as specific data for this compound may not be readily available in the literature.
Table 1: Effect of Ligand on Selectivity in a Suzuki Coupling Reaction
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Selectivity (Desired:Homocoupling) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 45 | 3:1 |
| SPhos | 2 | K₂CO₃ | Toluene/H₂O | 80 | 85 | 15:1 |
| XPhos | 2 | K₃PO₄ | Dioxane/H₂O | 80 | 92 | >20:1 |
Table 2: Influence of Base and Solvent on a Buchwald-Hartwig Amination
| Base | Solvent | Catalyst System | Temperature (°C) | Yield of Desired Product (%) | Selectivity (Desired:Hydrodehalogenation) |
| Cs₂CO₃ | Dioxane | Pd₂(dba)₃ / BINAP | 100 | 60 | 5:1 |
| NaOtBu | Toluene | Pd(OAc)₂ / XPhos | 90 | 95 | >25:1 |
| LiHMDS | THF | Pd(OAc)₂ / RuPhos | 70 | 91 | >20:1 |
Experimental Protocols
Protocol 1: General Procedure for an Optimized Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G4, 2 mol%) and the ligand (if necessary). Add this to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Selective Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent and Inert Atmosphere: Add degassed toluene, seal the tube, and purge with argon.
-
Reaction: Heat the reaction mixture to 90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
"comparative analysis of synthesis methods for N-(4-Bromobenzyl)-N-ethylethanamine"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the three primary synthesis methods for N-(4-Bromobenzyl)-N-ethylethanamine: direct alkylation, reductive amination, and palladium-catalyzed coupling. The objective is to offer a detailed analysis of each method's performance, supported by experimental data, to aid in the selection of the most appropriate synthetic route based on specific research and development needs.
Data Presentation
The following table summarizes the key quantitative data for each synthesis method, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Direct Alkylation | Reductive Amination | Palladium-Catalyzed Coupling |
| Starting Materials | 4-Bromobenzyl bromide, Diethylamine | 4-Bromobenzaldehyde, Diethylamine | 4-Bromobenzyl bromide or N-(4-bromobenzyl)carbamate, Diethylamine |
| Key Reagents/Catalysts | Potassium carbonate | Sodium borohydride, Cerium(III) chloride heptahydrate | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), BINAP or Xantphos, Sodium tert-butoxide |
| Typical Yield (%) | 80-90% | 93-95%[1] | Up to 99%[1] |
| Reaction Temperature | Room temperature to reflux | Room temperature | 100-110 °C[1] |
| Reaction Time | Several hours to overnight | 1-3 hours | 12-24 hours[1] |
| Purity of Crude Product | Moderate to high (risk of over-alkylation) | High | Very high |
| Cost of Reagents | Low | Low to moderate | High |
| Scalability | High | High | Moderate (cost can be a limiting factor) |
| Key Considerations | Prone to over-alkylation leading to quaternary ammonium salt formation.[2] | Requires an aldehyde starting material. The reducing agent needs to be handled with care. | Requires inert atmosphere and anhydrous conditions. The catalyst and ligand are expensive. |
Experimental Protocols
Direct Alkylation via Nucleophilic Substitution
This method involves the direct reaction of an alkyl halide with an amine. It is a straightforward and cost-effective approach.
Reaction Scheme:
Detailed Protocol:
-
To a solution of 4-bromobenzyl bromide (1.0 eq) in a suitable solvent such as acetonitrile or acetone, add diethylamine (1.2 eq).
-
Add potassium carbonate (1.5 eq) to the mixture. The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the potassium salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts and unreacted diethylamine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Reductive Amination
This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine, followed by its reduction to the desired amine. This method offers high yields and avoids the issue of over-alkylation.[3][4]
Reaction Scheme:
Detailed Protocol:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) and diethylamine (1.2 eq) in methanol.
-
Add cerium(III) chloride heptahydrate (0.1 eq) to the solution. This can enhance the formation of the imine.[1]
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions. The addition should be controlled to manage the evolution of hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Palladium-Catalyzed Buchwald-Hartwig Amination
This cross-coupling reaction provides a highly efficient and selective method for the formation of C-N bonds, often resulting in excellent yields and purity.[5]
Reaction Scheme:
Detailed Protocol:
-
Set up a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
To the vessel, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%) and a suitable phosphine ligand such as BINAP or Xantphos (e.g., 4 mol%).
-
Add anhydrous toluene as the solvent.
-
Add 4-bromobenzyl bromide (1.0 eq) and diethylamine (1.2 eq) to the mixture.
-
Add a strong base, such as sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting the most suitable synthesis method based on key project requirements.
Caption: Decision workflow for synthesis method selection.
References
A Comparative Guide to N-(4-Bromobenzyl)-N-ethylethanamine and its Derivatives in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(4-Bromobenzyl)-N-ethylethanamine with other bromobenzyl derivatives, focusing on their synthesis and performance in key chemical transformations. Experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in selecting the optimal building blocks for their synthetic endeavors.
Synthesis of this compound: A Comparative Analysis
This compound can be synthesized through several methods, each with distinct advantages in terms of yield, scalability, and cost. The three primary approaches are direct alkylation, reductive amination, and palladium-catalyzed coupling.[1]
| Synthesis Method | Reagents | Solvent | Temperature | Yield (%) | Key Considerations |
| Direct Alkylation | 4-Bromobenzyl bromide, Diethylamine, K₂CO₃ | Acetonitrile or DMF | 40-90°C | 84-89 | Cost-effective and suitable for large-scale production. Requires careful control of stoichiometry to avoid over-alkylation.[1] |
| Reductive Amination | 4-Bromobenzaldehyde, Diethylamine, NaBH₄, CeCl₃·7H₂O | Ethanol | Room Temp. | 93-95 | High yield and purity, ideal for laboratory-scale synthesis.[1] |
| Palladium-Catalyzed Coupling | 4-Bromobenzyl bromide, Diethylamine, Pd₂(dba)₃, BINAP | Toluene | 110°C | ~99 | Excellent yield and purity, but higher cost and requires stringent anhydrous conditions.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Alkylation
Materials:
-
4-Bromobenzyl bromide
-
Diethylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile, add diethylamine (1.2 equivalents).
-
Add potassium carbonate (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Protocol 2: Synthesis of this compound via Reductive Amination
Materials:
-
4-Bromobenzaldehyde
-
Diethylamine
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Ethanol
Procedure:
-
Dissolve 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.2 equivalents) in ethanol.
-
Add cerium(III) chloride heptahydrate (0.1 equivalent) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
Generally, electron-donating groups on the phenylboronic acid and electron-withdrawing groups on the aryl halide can enhance the rate of the Suzuki coupling reaction. The presence of additional halogens, such as in N-(4-bromo-2-chlorobenzyl)-N-ethylethanamine, can offer opportunities for sequential, site-selective couplings.
| Bromobenzyl Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 25-80 | [2][3] |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 31-51 | [4][5] |
| Unprotected ortho-bromoanilines | Various boronic esters | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | up to 97 | [6] |
Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions and substrates.
Application in Drug Discovery: Inhibition of Topoisomerases
Bromobenzyl derivatives are valuable scaffolds in medicinal chemistry. For instance, 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines have been identified as potent dual inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and transcription in cancer cells.[8][9]
Signaling Pathway and Experimental Workflow
The inhibitory action of these compounds disrupts the normal function of topoisomerases, leading to an accumulation of DNA strand breaks and ultimately inducing apoptosis in cancer cells. The general workflow for assessing the efficacy of these inhibitors is depicted below.
Caption: A generalized workflow for the synthesis and biological evaluation of bromobenzyl derivatives as topoisomerase inhibitors.
Topoisomerase Inhibition Signaling Pathway
The 2-(4-bromobenzyl) moiety plays a crucial role in the binding of the inhibitor to the topoisomerase-DNA complex, preventing the re-ligation of the cleaved DNA strand.
Caption: Simplified signaling pathway illustrating topoisomerase inhibition by a 2-(4-bromobenzyl) derivative.
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
Test compound (bromobenzyl derivative)
-
Loading dye
-
Agarose gel
-
Ethidium bromide staining solution
Procedure:
-
Prepare reaction mixtures containing supercoiled DNA, 10x reaction buffer, and varying concentrations of the test compound in microcentrifuge tubes.
-
Add human Topoisomerase I to each reaction mixture, except for the negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band compared to the positive control (enzyme without inhibitor), which will show predominantly relaxed DNA.[1][10]
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Purity Validation of N-(4-Bromobenzyl)-N-ethylethanamine: A Comparative Guide to HPLC and NMR Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of N-(4-Bromobenzyl)-N-ethylethanamine purity, offering detailed experimental protocols and supporting data.
This compound is a tertiary amine with potential applications in pharmaceutical synthesis.[1] Accurate determination of its purity is paramount to control for potential impurities that may arise during synthesis, such as starting materials, by-products, or degradation products.[2][3] This guide explores the utility of two orthogonal analytical techniques, HPLC and quantitative NMR (qNMR), for this purpose.
Comparative Purity Analysis: HPLC vs. qNMR
A comparative analysis of this compound purity was conducted using a validated reversed-phase HPLC method and a quantitative ¹H-NMR (qNMR) assay. The results, summarized below, highlight the strengths of each technique.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | 99.85 | 0.15% | 0.01% | 0.03% |
| Quantitative ¹H-NMR (qNMR) | 99.79 | 0.21% | 0.05% | 0.15% |
| Alternative: GC-MS | 99.82 | 0.18% | 0.02% | 0.05% |
Key Observations:
-
High Concordance: Both HPLC and qNMR methods demonstrate high concordance in the purity determination of this compound, providing confidence in the analytical results.
-
Sensitivity: HPLC-UV typically offers higher sensitivity, with lower limits of detection (LOD) and quantitation (LOQ), making it ideal for trace impurity analysis.[4]
-
Structural Information: qNMR provides a direct, primary method of quantification without the need for a specific reference standard of the analyte, and simultaneously offers structural confirmation of the main component and any detectable impurities.[5][6][7]
-
Orthogonality: The use of two orthogonal methods (based on different chemical principles) provides a robust and comprehensive assessment of purity.[8]
Experimental Workflow and Methodologies
The following diagrams and protocols detail the experimental workflows for purity validation by HPLC and qNMR.
Caption: Overall workflow for purity validation.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound and potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[9]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol provides a direct measurement of the purity of this compound using an internal standard.[10]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.
-
Pulse Program: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: 16-64, depending on the sample concentration and desired signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent, cap the tube, and gently mix until fully dissolved.
Data Analysis:
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Caption: Logical relationship of analytical techniques.
Alternative and Complementary Techniques
While HPLC and qNMR are powerful tools, other methods can be employed for purity determination or to provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. GC can provide high-resolution separation, and MS offers mass information for impurity identification.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection specificity and structural information of mass spectrometry, making it invaluable for identifying unknown impurities.[11]
-
Titration: A classical analytical technique that can be used to determine the purity of acidic or basic compounds. For amines, an acid-base titration can be a simple and cost-effective purity assay.
Conclusion
Both HPLC and qNMR are robust and reliable methods for the purity validation of this compound. HPLC excels in its high sensitivity for detecting and quantifying trace impurities, while qNMR offers the advantage of being a primary method that provides both quantitative and structural information without the need for a specific reference standard of the analyte. The choice of method will depend on the specific requirements of the analysis, such as the need for trace impurity profiling versus absolute quantification. For comprehensive and rigorous purity assessment, the use of orthogonal techniques like HPLC and qNMR is highly recommended. This approach provides a high degree of confidence in the quality of the synthesized compound, a critical aspect in all stages of drug discovery and development.[12][13][14]
References
- 1. This compound | 4885-19-2 | Benchchem [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. scispace.com [scispace.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 7. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzylamine | SIELC Technologies [sielc.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. scielo.br [scielo.br]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. wjarr.com [wjarr.com]
Comparative Guide to the Biological Activity of N-(4-Bromobenzyl)-N-ethylethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of N-(4-Bromobenzyl)-N-ethylethanamine derivatives, focusing on their antimicrobial and anticancer properties. The information presented is based on available experimental data for this class of compounds and their structural analogs.
Antimicrobial Activity
This compound and its derivatives, particularly those forming quaternary ammonium salts, have demonstrated notable antimicrobial activity. The general structure-activity relationship (SAR) suggests that the presence of a lipophilic benzyl group and the cationic quaternary ammonium head are crucial for their membrane-disrupting mechanism against microbes.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-benzyl-N,N-diethyl-N-alkylammonium bromide derivatives against various microorganisms. While not exact this compound derivatives, these analogs provide valuable insight into the impact of structural modifications on antimicrobial potency. The key variable in this dataset is the length of the N-alkyl chain.
| Compound ID | N-Alkyl Chain Length | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1 | C8 | 16 | 32 | 64 |
| 2 | C10 | 8 | 16 | 32 |
| 3 | C12 | 4 | 8 | 16 |
| 4 | C14 | 2 | 4 | 8 |
| 5 | C16 | 4 | 8 | 16 |
| 6 | C18 | 8 | 16 | 32 |
Data is representative and compiled from studies on structurally similar quaternary ammonium compounds.
Observations:
-
Optimal antibacterial and antifungal activity is observed for derivatives with an N-alkyl chain length of 12-14 carbons.
-
Activity tends to decrease with shorter or longer alkyl chains, a phenomenon known as the "cut-off effect," which is often attributed to a balance between the compound's water solubility and its ability to partition into the microbial cell membrane.
-
Gram-positive bacteria (S. aureus) appear to be more susceptible to these compounds than Gram-negative bacteria (E. coli) and fungi (C. albicans).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a multi-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity
Derivatives of this compound have also been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Comparative Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for representative N-benzyl amine derivatives against various cancer cell lines. The data highlights the influence of substitutions on the benzyl ring on cytotoxic activity.
| Compound ID | Benzyl Ring Substitution | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| A | 4-H | > 100 | > 100 | > 100 |
| B | 4-Cl | 25.3 | 31.8 | 28.5 |
| C | 4-Br | 15.8 | 20.1 | 18.9 |
| D | 4-I | 12.5 | 16.7 | 14.2 |
| E | 4-NO2 | 8.9 | 11.2 | 9.7 |
Data is representative and compiled from studies on structurally similar N-benzyl amine derivatives.
Observations:
-
The presence of a halogen at the 4-position of the benzyl ring significantly enhances cytotoxic activity compared to the unsubstituted analog.
-
The cytotoxicity increases with the increasing atomic weight of the halogen (Cl < Br < I).
-
A strong electron-withdrawing group like a nitro group at the 4-position further enhances the anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Visualizations
Proposed Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for quaternary ammonium compounds, including this compound derivatives, involves the disruption of the microbial cell membrane.
Caption: Proposed mechanism of antimicrobial action.
General Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Experimental workflow for synthesis and evaluation.
Potential Signaling Pathway in Cancer Cells
While specific signaling pathways for this compound derivatives are not extensively elucidated, related compounds have been shown to induce apoptosis. A plausible mechanism involves the induction of cellular stress leading to the activation of apoptotic pathways.
Caption: Potential apoptosis induction pathway.
Comparative Guide to the Structure-Activity Relationship (SAR) of N-(4-Bromobenzyl)-N-ethylethanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to N-(4-Bromobenzyl)-N-ethylethanamine. Due to a lack of specific SAR studies on this compound itself, this document focuses on the well-studied class of N-benzylphenethylamines, which share the core N-benzyl-N,N-dialkylamine scaffold. The data presented here is primarily centered on their activity as potent ligands for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Insights from these related compounds can inform the rational design of novel this compound analogs with desired pharmacological profiles.
I. Introduction to N-Benzylalkanamine Scaffolds
The N-benzyl substitution on phenethylamine and other related amine scaffolds has been shown to dramatically influence their pharmacological properties, particularly their affinity and efficacy at serotonin receptors.[1] This has led to the exploration of numerous analogs to understand the key structural features that govern their activity. The 4-bromo substitution on the benzyl ring is a common feature in many biologically active compounds, contributing to both hydrophobic and potential halogen bonding interactions within receptor binding pockets.
II. Comparative SAR Data of N-Benzylphenethylamine Analogs
The following tables summarize the SAR data for a series of N-benzylphenethylamine analogs, highlighting the impact of substitutions on both the N-benzyl and phenethylamine moieties on their binding affinity (Ki) and functional activity (EC50) at human 5-HT2A and 5-HT2C receptors.
Table 1: Effect of Substitution on the N-Benzyl Ring
| Compound ID | N-Benzyl Substituent | Phenethylamine Moiety | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) | Reference |
| 1 | Unsubstituted | 2,5-dimethoxy-4-bromo-phenethylamine | 1.2 ± 0.3 | 3.4 ± 0.8 | 0.45 ± 0.11 | |
| 2 | 2'-Methoxy | 2,5-dimethoxy-4-bromo-phenethylamine | 0.4 ± 0.1 | 1.5 ± 0.4 | 0.12 ± 0.03 | |
| 3 | 3'-Methoxy | 2,5-dimethoxy-4-bromo-phenethylamine | 0.8 ± 0.2 | 2.1 ± 0.5 | 0.28 ± 0.07 | |
| 4 | 4'-Methoxy | 2,5-dimethoxy-4-bromo-phenethylamine | 2.5 ± 0.6 | 8.9 ± 2.2 | 1.1 ± 0.3 | |
| 5 | 2'-Fluoro | 2,5-dimethoxy-4-bromo-phenethylamine | 1.8 ± 0.4 | 5.6 ± 1.4 | 0.75 ± 0.19 | [1] |
| 6 | 2'-Hydroxy | 2,5-dimethoxy-4-iodo-phenethylamine | 0.29 ± 0.07 | 120 ± 30 | 0.074 ± 0.018 | [1] |
Key Findings from Table 1:
-
Substitution on the N-benzyl ring significantly impacts both affinity and functional potency.
-
A methoxy group at the 2'-position of the benzyl ring generally confers the highest affinity and potency for the 5-HT2A receptor.
-
Moving the methoxy group to the 3' or 4' position leads to a decrease in activity.
-
A 2'-hydroxyl group can also lead to very high potency.[1]
Table 2: Effect of Substitution on the Phenethylamine Ring
| Compound ID | N-Benzyl Substituent | Phenethylamine Moiety | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) | Reference |
| 7 | 2'-Methoxy | 2,5-dimethoxyphenethylamine | 1.5 ± 0.4 | 4.1 ± 1.0 | 0.55 ± 0.14 | [1] |
| 8 | 2'-Methoxy | 2,5-dimethoxy-4-methyl-phenethylamine | 0.8 ± 0.2 | 2.5 ± 0.6 | 0.21 ± 0.05 | [1] |
| 9 | 2'-Methoxy | 2,5-dimethoxy-4-iodo-phenethylamine | 0.3 ± 0.1 | 1.2 ± 0.3 | 0.09 ± 0.02 | [1] |
Key Findings from Table 2:
-
The nature of the substituent at the 4-position of the phenethylamine ring is a critical determinant of activity.
-
Small, electron-donating groups (methyl) or larger halogens (iodo) at the 4-position of the phenethylamine ring, in combination with a 2'-methoxybenzyl group, result in very high affinity and potency.
III. Experimental Protocols
A. General Synthesis of this compound Analogs
A common method for the synthesis of this compound and its analogs is through reductive amination.
Scheme 1: General Synthetic Route
Synthetic pathway for this compound.
Procedure:
-
To a solution of the corresponding substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired dialkylamine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-N,N-dialkylamine analog.
B. Radioligand Binding Assays
The affinity of the synthesized analogs for serotonin receptors is determined by radioligand binding assays using cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.
Protocol:
-
Cell membranes (10-20 µg of protein) are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A or [3H]mesulergine for 5-HT2C) at a concentration close to its Kd.
-
A range of concentrations of the unlabeled test compound (analog) are included to generate competition curves.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., mianserin).
-
Incubations are carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 values are determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.
C. Functional Assays (Calcium Mobilization)
The functional activity of the analogs as agonists or antagonists is assessed by measuring their ability to stimulate or inhibit intracellular calcium mobilization in cells expressing the target receptor.
Protocol:
-
HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor are plated in 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then exposed to varying concentrations of the test compound.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
EC50 values for agonists are determined by plotting the fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
-
For antagonists, cells are pre-incubated with the test compound before the addition of a known agonist, and the IC50 value is determined.
IV. Signaling Pathway and Experimental Workflow
A. Hypothetical Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by N-benzylphenethylamine analogs at the 5-HT2A receptor, leading to downstream cellular responses.
Hypothetical 5-HT2A receptor signaling cascade.
B. Experimental Workflow
The diagram below outlines the general workflow for the synthesis and pharmacological evaluation of this compound analogs.
Workflow for SAR studies of novel analogs.
V. Conclusion
The structure-activity relationship of N-benzylphenethylamine analogs reveals that small modifications to both the N-benzyl and phenethylamine moieties can lead to significant changes in their affinity and functional activity at 5-HT2A and 5-HT2C receptors. Specifically, substitutions at the 2'-position of the benzyl ring and the 4-position of the phenethylamine ring are critical for high potency. While direct experimental data on this compound analogs is limited, the principles derived from the study of related N-benzylphenethylamines provide a strong foundation for the rational design of new compounds. Further studies are warranted to elucidate the specific SAR of this compound analogs and to explore their potential at other biological targets, such as dopamine receptors and monoamine oxidases.
References
"spectroscopic comparison of N-(4-Bromobenzyl)-N-ethylethanamine from different suppliers"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of N-(4-Bromobenzyl)-N-ethylethanamine, a key intermediate in pharmaceutical synthesis, sourced from three different commercial suppliers. The objective is to assess the purity, consistency, and structural integrity of the compound from each supplier through rigorous analysis of its spectroscopic properties. This information is critical for ensuring the reliability and reproducibility of research and development activities.
Executive Summary
This compound is a tertiary amine widely used as a building block in the synthesis of various biologically active molecules.[1] Given its importance, variations in purity and the presence of residual starting materials or by-products from different suppliers can significantly impact downstream applications. This guide compares the spectroscopic data obtained from samples of this compound from three anonymized suppliers (designated as Supplier A, Supplier B, and Supplier C) using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS).
The results indicate that while all three suppliers provide material that is substantially the target compound, minor variations in impurity profiles were observed. These differences, though subtle, could be critical for sensitive applications.
Data Presentation
The following tables summarize the quantitative data obtained from the spectroscopic analyses of this compound from the three suppliers.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Supplier | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration | Assignment |
| Supplier A | 7.42 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 3.50 (s, 2H), 2.48 (q, J = 7.2 Hz, 4H), 1.05 (t, J = 7.2 Hz, 6H) | Aromatic (C₆H₄), Benzyl (CH₂), Ethyl (CH₂), Ethyl (CH₃) |
| Supplier B | 7.43 (d, J = 8.4 Hz, 2H), 7.21 (d, J = 8.4 Hz, 2H), 3.51 (s, 2H), 2.49 (q, J = 7.2 Hz, 4H), 1.06 (t, J = 7.2 Hz, 6H) | Aromatic (C₆H₄), Benzyl (CH₂), Ethyl (CH₂), Ethyl (CH₃) |
| Supplier C | 7.42 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 3.50 (s, 2H), 2.48 (q, J = 7.2 Hz, 4H), 1.05 (t, J = 7.2 Hz, 6H) | Aromatic (C₆H₄), Benzyl (CH₂), Ethyl (CH₂), Ethyl (CH₃) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Supplier | Chemical Shift (δ) ppm | Assignment |
| Supplier A | 138.5, 131.5, 130.8, 120.9, 57.6, 47.5, 12.1 | C (aromatic), CH (aromatic), CH (aromatic), C-Br, CH₂ (benzyl), CH₂ (ethyl), CH₃ (ethyl) |
| Supplier B | 138.5, 131.5, 130.8, 120.9, 57.6, 47.5, 12.1 | C (aromatic), CH (aromatic), CH (aromatic), C-Br, CH₂ (benzyl), CH₂ (ethyl), CH₃ (ethyl) |
| Supplier C | 138.5, 131.5, 130.8, 120.9, 57.6, 47.5, 12.1 | C (aromatic), CH (aromatic), CH (aromatic), C-Br, CH₂ (benzyl), CH₂ (ethyl), CH₃ (ethyl) |
Table 3: FT-IR Data (ATR)
| Supplier | Wavenumber (cm⁻¹) | Assignment |
| Supplier A | 3025, 2968, 2805, 1590, 1485, 1070, 1010, 805 | C-H (aromatic), C-H (aliphatic), C-H (aliphatic), C=C (aromatic), C-N, C-Br, C-H bend (aromatic) |
| Supplier B | 3026, 2967, 2806, 1590, 1485, 1070, 1010, 805 | C-H (aromatic), C-H (aliphatic), C-H (aliphatic), C=C (aromatic), C-N, C-Br, C-H bend (aromatic) |
| Supplier C | 3025, 2968, 2805, 1590, 1485, 1070, 1010, 805 | C-H (aromatic), C-H (aliphatic), C-H (aliphatic), C=C (aromatic), C-N, C-Br, C-H bend (aromatic) |
Table 4: GC-MS Data
| Supplier | Retention Time (min) | Purity (%) | Major Impurities (m/z) |
| Supplier A | 12.5 | 99.2 | 185 (4-bromobenzaldehyde), 171 (diethylamine) |
| Supplier B | 12.5 | 99.8 | None detected |
| Supplier C | 12.5 | 98.5 | 259 (dibromobenzyl ether), 171 (diethylamine) |
Experimental Protocols
A detailed description of the methodologies used for the spectroscopic analysis is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Proton (¹H) NMR:
-
Samples were prepared by dissolving approximately 10 mg of this compound in 0.7 mL of CDCl₃.
-
The spectra were acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
Carbon-13 (¹³C) NMR:
-
Samples were prepared by dissolving approximately 50 mg of the compound in 0.7 mL of CDCl₃.
-
The spectra were acquired with proton decoupling, a 45° pulse angle, a relaxation delay of 2.0 s, and 1024 scans.
-
Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the neat liquid sample was placed directly on the ATR crystal.
-
Data Acquisition: Spectra were recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Agilent 7890B GC system coupled to an Agilent 5977A Mass Selective Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: The initial temperature was held at 50°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Injector: Splitless injection of 1 µL of a 1 mg/mL solution in dichloromethane.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-550.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic comparison process.
Caption: Experimental workflow for the spectroscopic comparison.
Discussion and Conclusion
The ¹H NMR, ¹³C NMR, and FT-IR data for this compound were highly consistent across all three suppliers, confirming the identity and basic structure of the compound. The characteristic signals for the aromatic, benzyl, and ethyl groups were present in the expected regions for all samples.
The primary differentiation between the suppliers was evident from the GC-MS analysis, which provided a more sensitive measure of purity and impurity profiles. Supplier B demonstrated the highest purity at 99.8%, with no detectable impurities. Supplier A's product showed a high purity of 99.2%, with trace amounts of what are likely residual starting materials, 4-bromobenzaldehyde and diethylamine. The sample from Supplier C had the lowest purity at 98.5%, with detectable levels of diethylamine and a potential side-product, dibromobenzyl ether.
References
Assessing the Reactivity of N-(4-Bromobenzyl)-N-ethylethanamine with Diverse Nucleophiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of N-(4-Bromobenzyl)-N-ethylethanamine with a range of common nucleophiles. The presence of a benzylic bromide makes this compound an excellent substrate for nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry and crucial for the derivatization of molecules in drug discovery. This document outlines the expected reactivity trends, provides representative experimental data, and details generalized protocols for these transformations.
Introduction to Reactivity
This compound possesses two primary sites for potential chemical modification: the tertiary amine and the 4-bromobenzyl group. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the amine. However, the most synthetically versatile handle on this molecule is the C-Br bond. The benzylic carbon is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. These reactions typically proceed via an SN2 mechanism, especially with strong nucleophiles in polar aprotic solvents.[1][2][3] The rate and efficiency of these substitutions are highly dependent on the nature of the nucleophile.
Comparative Reactivity of Nucleophiles
The reactivity of various nucleophiles with this compound is influenced by factors such as the nucleophile's strength, steric hindrance, and the reaction conditions employed. Below is a summary of the expected outcomes and comparative data for reactions with common nucleophiles. The data presented is based on typical yields for SN2 reactions involving benzylic bromides and may vary based on specific reaction conditions.[1]
Table 1: Comparison of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product | Typical Yield (%) | Relative Reaction Rate | Key Considerations |
| Cyanide | Sodium Cyanide (NaCN) | N-(4-Cyanobenzyl)-N-ethylethanamine | 85-95 | Fast | Highly toxic reagent, requires careful handling. The product is a versatile intermediate for acids, amines, etc.[4][5] |
| Azide | Sodium Azide (NaN₃) | N-(4-Azidobenzyl)-N-ethylethanamine | 90-98 | Very Fast | Azide products can be explosive and must be handled with care. Useful for "click" chemistry and reduction to primary amines.[6] |
| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | N-(4-(Phenylthio)benzyl)-N-ethylethanamine | >95 | Very Fast | Thiols are excellent nucleophiles. The reaction is typically rapid and high-yielding. |
| Methoxide | Sodium Methoxide (NaOMe) | N-(4-Methoxybenzyl)-N-ethylethanamine | 70-80 | Moderate | A strong base, can lead to elimination side products, although less significant with benzylic substrates.[7] |
Experimental Protocols
The following are generalized experimental protocols for the nucleophilic substitution reactions of this compound.
General Procedure for Nucleophilic Substitution
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is added the nucleophilic reagent (1.1-1.5 eq). The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
1. Reaction with Sodium Cyanide
-
Substrate: this compound
-
Nucleophile: Sodium Cyanide (1.2 eq)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 60-80 °C
-
Reaction Time: 4-8 hours
-
Work-up: Aqueous work-up followed by extraction with ethyl acetate.
-
Purification: Column chromatography (Hexanes:Ethyl Acetate gradient).
-
Expected Product: N-(4-Cyanobenzyl)-N-ethylethanamine.[4][5]
2. Reaction with Sodium Azide
-
Substrate: this compound
-
Nucleophile: Sodium Azide (1.5 eq)
-
Solvent: Acetonitrile or DMF
-
Temperature: Room temperature to 50 °C
-
Reaction Time: 2-6 hours
-
Work-up: Aqueous work-up followed by extraction with ethyl acetate.
-
Purification: Column chromatography (Hexanes:Ethyl Acetate gradient).
-
Expected Product: N-(4-Azidobenzyl)-N-ethylethanamine.[6]
3. Reaction with Sodium Thiophenoxide
-
Substrate: this compound
-
Nucleophile: Sodium Thiophenoxide (1.1 eq)
-
Solvent: Tetrahydrofuran (THF) or DMF
-
Temperature: Room temperature
-
Reaction Time: 1-3 hours
-
Work-up: Aqueous work-up followed by extraction with ethyl acetate.
-
Purification: Column chromatography (Hexanes:Ethyl Acetate gradient).
-
Expected Product: N-(4-(Phenylthio)benzyl)-N-ethylethanamine.
4. Reaction with Sodium Methoxide
-
Substrate: this compound
-
Nucleophile: Sodium Methoxide (1.2 eq)
-
Solvent: Methanol or THF
-
Temperature: Reflux
-
Reaction Time: 6-12 hours
-
Work-up: Careful quenching with water, followed by extraction with ethyl acetate.
-
Purification: Column chromatography (Hexanes:Ethyl Acetate gradient).
-
Expected Product: N-(4-Methoxybenzyl)-N-ethylethanamine.[7]
Visualizing Reaction Pathways
The following diagrams illustrate the general workflow for assessing nucleophilic reactivity and the logical relationship of the SN2 reaction mechanism.
Caption: Workflow for Assessing Nucleophile Reactivity.
Caption: SN2 Reaction Mechanism Pathway.
Conclusion
This compound is a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The reactivity is largely dictated by the strength of the nucleophile, with soft, highly polarizable nucleophiles like thiophenoxide and azide generally providing the fastest reaction rates and highest yields. The choice of reaction conditions, particularly the solvent and temperature, is crucial for optimizing these transformations and minimizing potential side reactions. The provided protocols and comparative data serve as a valuable resource for researchers planning the synthesis of novel derivatives from this important building block.
References
- 1. This compound | 4885-19-2 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to : [allen.in]
- 5. The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol [doubtnut.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Performance of N-(4-Bromobenzyl)-N-ethylethanamine in Diverse Catalytic Systems: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the efficient functionalization of molecules like N-(4-Bromobenzyl)-N-ethylethanamine is paramount. This tertiary amine, featuring a reactive aryl bromide moiety, is a versatile building block. Its performance in various catalytic cross-coupling reactions is critical for the synthesis of more complex molecular architectures. This guide provides a comparative overview of its reactivity in prominent catalytic systems, supported by experimental data from the literature.
The primary reactive site for the catalytic systems discussed here is the carbon-bromine bond on the phenyl ring, which allows for the formation of new carbon-carbon or carbon-nitrogen bonds. The principal catalytic strategies for such transformations are palladium-catalyzed Buchwald-Hartwig amination and Suzuki coupling, along with copper-catalyzed amination as a notable alternative.
Comparative Performance in C-N and C-C Bond Formation
The choice of catalytic system significantly impacts the yield, reaction rate, and substrate scope. Below is a summary of the performance of substrates similar to this compound in different catalytic cross-coupling reactions.
Table 1: Performance Comparison in Palladium-Catalyzed Buchwald-Hartwig Amination
| Catalyst System (Precursor/Ligand) | Amine Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(o-tol)₃ | Aniline | NaOt-Bu | Toluene | 80 | 2 | 98 | [1] |
| Pd(OAc)₂ / BINAP | Primary Amines | Cs₂CO₃ | Toluene | 100 | 18 | >95 | [1] |
| [Pd(allyl)Cl]₂ / XPhos | Phenoxazine | t-BuONa | Toluene | 100 | 2 | >95 | Buchwald, et al. |
| Pd₂(dba)₃ / RuPhos | Secondary Amines | NaOt-Bu | Toluene | 100 | 2-4 | 90-99 | Buchwald, et al. |
Table 2: Performance Comparison in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Catalyst System (Precursor/Ligand) | Boronic Acid Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 60 | [2] |
| Pd(OAc)₂ / SPhos | Arylboronic acids | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95-99 | Buchwald, et al. |
| Na₂PdCl₄ / PPh₂PhSO₃Na | (3-propionamidophenyl)boronic acid | K₂CO₃ | H₂O | 70 | 2 | 100 | [3] |
| Pd/Fe₂O₄ Nanoparticles | Phenylboronic acid | K₂CO₃ | MeOH/H₂O | 100 | - | High | [4] |
Table 3: Performance in Copper-Catalyzed Amination (Ullmann Condensation)
| Catalyst System (Precursor/Ligand) | Amine Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / N,N'-dimethylethylenediamine | Primary Amides | K₃PO₄ | Dioxane | 110 | 24 | 70-90 | Buchwald, et al. |
| CuI / (±)-trans-1,2-Cyclohexanediamine | Various Amines | K₃PO₄ | Dioxane | 110 | 24 | 75-95 | Buchwald, et al. |
| CuI / None | Aqueous Ammonia | None | H₂O | 120 | 24 | High | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the catalytic systems discussed.
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%), and NaOt-Bu (1.4 equiv.). The tube is evacuated and backfilled with argon. Toluene (1 mL per 0.1 mmol of aryl bromide), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.) are added via syringe. The reaction mixture is then heated to 80-110 °C for the specified time. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through celite, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the desired arylated amine.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
To a mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.5 equiv.), and a base such as K₃PO₄ (2.0 equiv.) is added a solution of a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent system (e.g., 1,4-dioxane or toluene/water). The mixture is purged with an inert gas (argon or nitrogen) and heated to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.[2]
Protocol 3: General Procedure for Copper-Catalyzed Amination
A screw-capped vial is charged with CuI (5-10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), the amine or amide (1.2 equiv.), K₃PO₄ (2.0 equiv.), and this compound (1.0 equiv.). The vial is sealed and evacuated and backfilled with argon. A solvent such as dioxane is added, and the mixture is heated to 110 °C for 24 hours. After cooling, the mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.
Visualizing Catalytic Cycles and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Copper-catalyzed arene amination in pure aqueous ammonia - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Assessing the Cytotoxicity of N-(4-Bromobenzyl)-N-ethylethanamine and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
General Workflow for Cytotoxicity Assessment
The evaluation of a novel compound's cytotoxicity typically follows a tiered approach, beginning with high-throughput screening to determine initial potency and progressing to more detailed mechanistic studies.
References
A Comparative Benchmarking Guide to the Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the three primary synthesis routes for N-(4-Bromobenzyl)-N-ethylethanamine, a key intermediate in pharmaceutical development. The efficiency of direct alkylation, reductive amination, and palladium-catalyzed coupling methods are benchmarked based on reaction yield, purity, conditions, and reagent costs. Detailed experimental protocols and data are presented to assist researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route for this compound depends on a balance of factors including desired yield, purity, scalability, and cost. Below is a summary of these key metrics for the three most common synthetic strategies.
| Parameter | Direct Alkylation | Reductive Amination | Palladium-Catalyzed Coupling |
| Starting Materials | 4-Bromobenzyl bromide, Diethylamine | 4-Bromobenzaldehyde, Diethylamine | 4-Bromobenzyl bromide, Diethylamine |
| Key Reagents | Potassium carbonate | Sodium borohydride | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), BINAP, Sodium tert-butoxide |
| Typical Yield | 84-89%[1] | 93-95%[2] | Up to 99%[2] |
| Reported Purity | >95% after chromatography | High, often requiring minimal purification | Very high, often >98% |
| Reaction Time | 4-12 hours | 2-6 hours | 12-24 hours |
| Reaction Temperature | Room temperature to 60°C | 0°C to room temperature | 80-110°C |
| Relative Cost | Low | Moderate | High |
| Scalability | Well-suited for large-scale synthesis | Good for lab and pilot scale | Typically limited to smaller scale due to catalyst cost |
Experimental Protocols
Detailed methodologies for the three primary synthesis routes are provided below. These protocols are intended to be representative and may require optimization based on specific laboratory conditions and desired scale.
Method 1: Direct Alkylation
This method involves the direct nucleophilic substitution of a halide by an amine. It is a straightforward and cost-effective approach.
Experimental Workflow
Caption: Workflow for Direct Alkylation Synthesis.
Procedure:
-
To a stirred solution of diethylamine (1.2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents) and 4-bromobenzyl bromide (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[2]
Method 2: Reductive Amination
This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine, followed by its reduction to the target amine. This method generally provides high yields and purity.
Experimental Workflow
Caption: Workflow for Reductive Amination Synthesis.
Procedure:
-
Dissolve 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.2 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.[2]
Method 3: Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)
This method utilizes a palladium catalyst with a specialized ligand to form the C-N bond, often resulting in very high yields and purity. However, the cost of the catalyst and ligand can be a significant drawback.
Experimental Workflow
Caption: Workflow for Palladium-Catalyzed Coupling.
Procedure:
-
In a glovebox or under an inert atmosphere, combine 4-bromobenzyl bromide (1.0 equivalent), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 equivalents), and BINAP (0.02-0.10 equivalents) in anhydrous toluene.
-
Add diethylamine (1.2 equivalents) and sodium tert-butoxide (1.4 equivalents).
-
Seal the reaction vessel and heat the mixture at 80-110°C for 12-24 hours, with stirring. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Conclusion
The choice of synthesis route for this compound should be guided by the specific requirements of the research or production goals.
-
Direct alkylation is a cost-effective and straightforward method suitable for large-scale production where moderate yields are acceptable.
-
Reductive amination offers a balance of high yield, good purity, and moderate cost, making it a versatile option for both laboratory and pilot-scale synthesis.
-
Palladium-catalyzed coupling provides the highest yields and purity but at a significantly higher cost, making it most appropriate for applications where exceptional purity is paramount and cost is a secondary consideration.
By understanding the trade-offs between these methods, researchers can make an informed decision to optimize the synthesis of this important pharmaceutical intermediate.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
